1-Bromocyclopent-1-ene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-bromocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHUZSZMXSLTQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449971 | |
| Record name | 1-bromocyclopentene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60449971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-04-7 | |
| Record name | 1-bromocyclopentene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60449971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromocyclopent-1-ene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Bromocyclopent-1-ene chemical properties and structure
An In-depth Technical Guide to 1-Bromocyclopent-1-ene: Structure, Properties, and Synthetic Applications
Introduction
This compound is a halogenated cyclic alkene that serves as a versatile and valuable building block in modern organic synthesis. Its utility is anchored in the distinct reactivity of its vinyl bromide moiety, which allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, molecular structure, and key synthetic applications of this compound, with a focus on the causal relationships that underpin its reactivity and experimental protocols.
Molecular Structure and Spectroscopic Profile
The structural foundation of this compound is a five-membered carbocyclic ring containing a single double bond, with a bromine atom substituted at one of the vinylic positions. This arrangement dictates its chemical behavior, particularly in transition-metal-catalyzed cross-coupling reactions.
Caption: 2D structure of this compound (C₅H₇Br).
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While specific spectra are highly dependent on the solvent and instrument, the following are characteristic features.
-
¹H NMR Spectroscopy: The proton NMR spectrum will typically show signals for the vinylic proton, which is deshielded by the adjacent bromine atom, and the allylic and aliphatic protons of the cyclopentene ring. The vinylic proton often appears as a triplet in the downfield region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides signals for the five carbon atoms. The two sp² hybridized carbons of the double bond are key identifiers, with the carbon atom bonded to the bromine appearing at a distinct chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the C=C stretching vibration (typically around 1600-1650 cm⁻¹) and C-H stretching vibrations for the vinyl and alkyl protons (around 2850-3100 cm⁻¹).[1] The C-Br stretching frequency is found in the fingerprint region, generally below 700 cm⁻¹.[1]
-
Mass Spectrometry (MS): The mass spectrum exhibits a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is critical for its safe handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇Br | [2][3][4][5] |
| Molecular Weight | ~147.01 g/mol | [3][4][5] |
| CAS Number | 1192-04-7 | [2][3][4][5] |
| Boiling Point | 63 °C at 22 Torr (139.8 °C at 760 mmHg) | [2][3][5] |
| Density | ~1.437 - 1.558 g/cm³ | [2][3] |
| Flash Point | ~44.5 °C | [2][3] |
| Storage Temperature | 2-8°C | [2][5] |
| Refractive Index | 1.558 | [3] |
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in its ability to participate in a variety of coupling reactions, making it a key intermediate for constructing more complex molecular architectures.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds, and this compound is an excellent substrate.[6] The reaction couples the vinyl bromide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[6][7]
Causality in Protocol Design:
-
Catalyst: A Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is often chosen because it is a stable precatalyst that readily enters the catalytic cycle.
-
Base: A base, such as sodium carbonate or potassium phosphate, is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step onto the palladium center.[8]
-
Solvent: A biphasic solvent system, like toluene and water or 1,4-dioxane and water, is frequently used to dissolve both the organic-soluble substrates and the inorganic base.[9]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add the arylboronic acid (1.2 equivalents), base (e.g., K₂CO₃, 2.0 eq.), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.[9]
-
Solvent and Substrate Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe, followed by the addition of this compound (1.0 eq.).[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.[9]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure coupled product.[9]
Grignard Reagent Formation
This compound can be converted into its corresponding Grignard reagent, cyclopent-1-en-1-ylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[1][10] This transforms the electrophilic vinylic carbon into a potent nucleophile.
Causality in Protocol Design:
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent.
-
Initiation: The reaction between the organohalide and the magnesium surface can sometimes be slow to start. A small crystal of iodine or gentle heating can be used to activate the magnesium surface and initiate the reaction.
This Grignard reagent is a powerful tool for forming new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, esters, and epoxides.[1]
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. One common approach involves the allylic bromination of cyclopentene using N-bromosuccinimide (NBS) followed by dehydrobromination.[11] This two-step process first introduces a bromine atom at the allylic position, which is then eliminated with a base to form the desired vinyl bromide.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is a flammable liquid and vapor.[3][4] It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]
-
Handling: Keep away from heat, sparks, and open flames.[12][13] Avoid inhalation of vapors and contact with skin and eyes.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[2][5]
Conclusion
This compound is a cornerstone reagent in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its value is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, where it serves as an efficient partner for introducing a cyclopentenyl moiety. By understanding the fundamental principles of its structure, reactivity, and the causality behind established experimental protocols, researchers can effectively leverage this compound to advance projects in medicinal chemistry, materials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C5H7Br | CID 10964660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-1-cyclopentene | 1192-04-7 [chemicalbook.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-Bromocyclopent-1-ene (CAS: 1192-04-7): Synthesis, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromocyclopent-1-ene is a versatile cyclic vinyl bromide that serves as a valuable building block in organic synthesis. Its unique structural features, combining the reactivity of a vinyl halide with a five-membered carbocyclic ring, make it an important intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis, and an in-depth exploration of its applications in key synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions and cycloadditions. The content herein is designed to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this reagent in their synthetic endeavors.
Introduction: The Synthetic Utility of a Cyclic Vinyl Bromide
This compound, with the CAS number 1192-04-7, is a colorless to pale yellow liquid characterized by a bromine atom attached to a cyclopentene ring.[1] This arrangement confers a unique reactivity profile, making it amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its importance in synthetic chemistry stems from its ability to introduce the cyclopentenyl moiety into target molecules, a structural motif present in a range of biologically active compounds and natural products. The presence of the vinyl bromide functionality allows for participation in a host of powerful cross-coupling reactions, offering a gateway to substituted cyclopentenes and more complex polycyclic systems.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its handling, purification, and the characterization of its reaction products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1192-04-7 | [1] |
| Molecular Formula | C₅H₇Br | [2] |
| Molecular Weight | 147.015 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 139.8 °C at 760 mmHg | [2] |
| Density | 1.558 g/cm³ | [2] |
| Flash Point | 44.5 °C | [2] |
| Storage Temperature | 2-8 °C | [2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR | The proton on the double bond (vinylic proton) typically appears as a triplet in the downfield region. The allylic protons and the other methylene protons will resonate further upfield as multiplets. |
| ¹³C NMR | Two sp² hybridized carbons of the double bond will be observed, with the carbon bearing the bromine atom being more downfield. The three sp³ hybridized carbons of the ring will appear in the upfield region. |
| Infrared (IR) | A characteristic C=C stretching vibration for the double bond is expected around 1640-1620 cm⁻¹. C-H stretching vibrations for the vinyl and alkyl protons will appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-Br stretch is typically found in the fingerprint region below 700 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2). |
Synthesis of this compound: A Practical Protocol
Several methods for the synthesis of this compound have been reported. A common and reliable approach involves the dehydrobromination of a vicinal dibromide, which is readily prepared from cyclopentene. Another practical method starts from the readily available cyclopentanone.[2]
Synthesis from 1,2-Dibromocyclopentane
This two-step procedure first involves the bromination of cyclopentene to yield 1,2-dibromocyclopentane, followed by elimination of one equivalent of hydrogen bromide.
Diagram 1: Synthesis of this compound from Cyclopentene.
Experimental Protocol:
Step 1: Synthesis of 1,2-Dibromocyclopentane
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentene (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). Cool the solution in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq.) in the same solvent from the dropping funnel. The disappearance of the bromine color indicates the progress of the reaction.
-
Work-up: Once the addition is complete and the color has faded, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield crude 1,2-dibromocyclopentane, which can be used in the next step without further purification.
Step 2: Dehydrobromination to this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude 1,2-dibromocyclopentane from the previous step in a suitable solvent like ethanol.
-
Base Addition: Add a strong base, such as potassium hydroxide (KOH) (1.1 eq.), to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to afford pure this compound.
Causality of Experimental Choices: The two-step approach is chosen for its reliability and use of readily available reagents. The initial bromination proceeds via an anti-addition mechanism. The subsequent E2 elimination is regioselective, favoring the formation of the more substituted and thermodynamically stable vinyl bromide. The use of a strong, non-nucleophilic base is crucial to promote elimination over substitution.
Key Synthetic Applications: A Gateway to Molecular Complexity
This compound is a versatile substrate for a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
The Heck-Mizoroki Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] this compound serves as an excellent vinyl halide partner in this reaction, allowing for the synthesis of substituted cyclopentenes.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromocyclopent-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Structural Significance of 1-Bromocyclopent-1-ene
This compound is a halogenated cycloalkene of interest in synthetic organic chemistry. Its structure, featuring a five-membered ring with a vinyl bromide moiety, presents a unique combination of functionalities that can be exploited in various chemical transformations. Accurate structural elucidation is paramount for its effective utilization, and NMR spectroscopy stands as the primary tool for this purpose. This guide will delve into the theoretical ¹H and ¹³C NMR spectral characteristics of this molecule, providing a detailed interpretation of chemical shifts, coupling constants, and multiplicities.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the vinylic, allylic, and homoallylic protons. The presence of the electronegative bromine atom and the carbon-carbon double bond significantly influences the chemical shifts of the neighboring protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 6.1 - 6.4 | Triplet (t) | JH2-H3 ≈ 2-3 Hz |
| H-3, H-3' | 2.5 - 2.8 | Multiplet (m) | - |
| H-4, H-4' | 1.9 - 2.2 | Multiplet (m) | - |
| H-5, H-5' | 2.3 - 2.6 | Multiplet (m) | - |
Rationale for Predicted ¹H Chemical Shifts and Multiplicities
-
Vinylic Proton (H-2): The proton attached to the double bond (C2) is expected to be the most deshielded due to the anisotropic effect of the double bond and the electron-withdrawing effect of the adjacent bromine atom. Its predicted chemical shift is in the range of 6.1-6.4 ppm. This signal is anticipated to appear as a triplet due to coupling with the two adjacent allylic protons (H-3).
-
Allylic Protons (H-3, H-3'): The protons on the carbon atom adjacent to the double bond (C3) are deshielded by the double bond, with a predicted chemical shift in the range of 2.5-2.8 ppm. This signal will likely be a complex multiplet due to coupling with the vinylic proton (H-2) and the neighboring homoallylic protons (H-4).
-
Homoallylic Protons (H-4, H-4'): These protons are further from the double bond and are expected to have a chemical shift in the range of 1.9-2.2 ppm. Their signal will appear as a multiplet due to coupling with the allylic protons on both C3 and C5.
-
Allylic Protons (H-5, H-5'): The protons on the carbon atom adjacent to the bromine-bearing carbon (C5) are also allylic and are expected to resonate in a similar region to the H-3 protons, around 2.3-2.6 ppm. This signal will be a multiplet due to coupling with the homoallylic protons (H-4).
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 125 - 130 |
| C-2 | 130 - 135 |
| C-3 | 30 - 35 |
| C-4 | 25 - 30 |
| C-5 | 35 - 40 |
Rationale for Predicted ¹³C Chemical Shifts
-
Olefinic Carbons (C-1 and C-2): The two sp²-hybridized carbons of the double bond are expected to appear in the downfield region of the spectrum. The carbon bearing the bromine atom (C-1) is predicted to be slightly upfield compared to the other olefinic carbon (C-2) due to the "heavy atom effect" of bromine. Their predicted chemical shifts are in the range of 125-130 ppm for C-1 and 130-135 ppm for C-2.
-
Aliphatic Carbons (C-3, C-4, and C-5): The three sp³-hybridized carbons will appear in the upfield region. The allylic carbons (C-3 and C-5) are expected to be slightly deshielded compared to the homoallylic carbon (C-4). C-5 is likely to be the most deshielded of the aliphatic carbons due to its proximity to the electronegative bromine atom.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that should provide good solubility.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
Visualization of Molecular Structure and NMR Correlations
The following diagrams illustrate the structure of this compound and the expected NMR correlations.
Caption: Molecular structure of this compound with atom numbering.
Caption: Predicted ¹H and ¹³C NMR chemical shift correlations for this compound.
Conclusion
This technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data, based on established NMR principles and comparisons with analogous compounds, offers a robust framework for the structural interpretation of this molecule. The detailed experimental protocol provides a clear path for acquiring high-quality experimental data, which would be a valuable contribution to the chemical literature. This guide serves as a practical resource for researchers working with halogenated cycloalkenes and underscores the power of NMR spectroscopy in modern chemical research.
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 1-Bromocyclopent-1-ene
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of intermediates is paramount. 1-Bromocyclopent-1-ene (CAS No: 1192-04-7), a halogenated cycloalkene, serves as a valuable synthetic precursor.[1][2][3][4] Its reactivity, largely dictated by the vinyl bromide moiety, makes it a key component in various coupling and functionalization reactions. Consequently, the ability to unequivocally confirm its identity and purity is a critical checkpoint in any synthetic workflow. This guide provides an in-depth analysis of this compound using two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will move beyond procedural outlines to explore the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.
The molecular structure of this compound, with its combination of a C=C double bond, vinylic C-Br bond, and aliphatic C-H bonds, gives rise to a unique spectral fingerprint. Understanding this fingerprint is not merely an academic exercise but a practical necessity for ensuring reaction success and the quality of downstream products.
Caption: Molecular Structure of this compound.
Part 1: FT-IR Spectroscopy Analysis
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[5] When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies, causing them to stretch or bend. These absorption frequencies are characteristic of the types of bonds and functional groups present, providing a molecular fingerprint.
Predicted FT-IR Spectrum of this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale and In-Text Citation |
| =C-H Stretch | Vinylic C-H | 3020 - 3100 | Medium | The sp² hybridized C-H bond of the double bond is stronger and vibrates at a higher frequency than sp³ C-H bonds. This absorption is a clear indicator of an alkene.[5][6][9] |
| C-H Stretch | Aliphatic C-H | 2850 - 2960 | Strong | These absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the -CH₂- groups of the cyclopentene ring. Their presence is expected in most organic molecules containing alkane-like structures.[5][9] |
| C=C Stretch | Alkene | ~1650 | Medium to Weak | The carbon-carbon double bond stretch is a key diagnostic peak for alkenes. Its intensity can be variable and is sometimes weak for symmetrically substituted alkenes.[5][9] |
| CH₂ Bend (Scissoring) | Aliphatic -CH₂- | ~1465 | Medium | This bending vibration is characteristic of methylene groups within the ring structure. |
| C-Br Stretch | Vinylic Bromide | 500 - 680 | Strong | The carbon-bromine bond is weaker and involves a heavier atom, resulting in an absorption at a lower frequency, typically in the fingerprint region of the spectrum. |
Experimental Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)
For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) sampling technique is the most straightforward and efficient method, requiring minimal sample preparation.
Caption: Workflow for FT-IR analysis using the ATR method.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: The ATR crystal (commonly diamond or zinc selenide) must be impeccably clean. Wipe the crystal surface with a lint-free tissue soaked in a volatile solvent like isopropanol and allow it to dry completely.
-
Background Spectrum Acquisition: With the clean, dry ATR crystal in place, acquire a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's own spectral characteristics, which will be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
Trustworthiness of the Protocol: This protocol is self-validating. A properly collected background spectrum will result in a flat baseline in the final spectrum, free of atmospheric water and carbon dioxide peaks. The reproducibility of the spectrum can be confirmed by running the sample in triplicate, which should yield virtually identical spectra.
Part 2: Mass Spectrometry Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[12] For the analysis of volatile organic compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard. EI is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, causing it to fragment in a reproducible manner.[13] This fragmentation pattern is a key piece of structural information.
Predicted Mass Spectrum and Fragmentation of this compound
The mass spectrum of this compound is expected to show several key features. The most critical is the presence of isotopic peaks for any fragment containing a bromine atom, due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.[14] This results in two peaks of roughly equal intensity separated by 2 m/z units (an M and M+2 peak).
Key Fragmentation Pathways:
-
Molecular Ion (M⁺˙): The initial ionization event will produce the molecular ion radical cation, [C₅H₇Br]⁺˙. Due to the bromine isotopes, this will appear as a pair of peaks at m/z 146 and 148.
-
Loss of Bromine Radical (M - Br): The most favorable initial fragmentation is the cleavage of the C-Br bond to lose a bromine radical (•Br). This is because it results in a relatively stable cyclopentenyl cation. This will produce a prominent peak at m/z 67.
-
Loss of HBr (M - HBr): Another common fragmentation pathway for haloalkanes is the elimination of a neutral hydrogen halide molecule. The loss of HBr would result in a radical cation [C₅H₆]⁺˙ at m/z 66.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. This compound | C5H7Br | CID 10964660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. keyorganics.net [keyorganics.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 10. Cyclopentene, 1-chloro- | C5H7Cl | CID 136724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. uni-saarland.de [uni-saarland.de]
- 13. reddit.com [reddit.com]
- 14. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Physical Properties of 1-Bromocyclopent-1-ene
This guide provides a comprehensive technical overview of the key physical properties of 1-bromocyclopent-1-ene, a vital intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes core data with practical insights into its application, particularly focusing on its boiling point and density.
Introduction: The Significance of this compound
This compound is a halogenated cycloalkene that serves as a versatile building block in the synthesis of a wide array of complex molecules. Its utility stems from the presence of the vinyl bromide moiety, which allows for a variety of coupling reactions and functional group transformations. A thorough understanding of its physical properties is paramount for its effective use in a laboratory or industrial setting, ensuring optimal reaction conditions, efficient purification, and safe handling.
Core Physical Properties
The physical characteristics of this compound are dictated by its molecular structure: a five-membered carbon ring with a double bond and a bromine atom attached to one of the sp²-hybridized carbons. The presence of the relatively large and electronegative bromine atom significantly influences its intermolecular forces, leading to distinct physical properties compared to its parent hydrocarbon, cyclopentene.
Boiling Point
The boiling point of a liquid is a critical parameter for its purification by distillation. For this compound, the boiling point is significantly influenced by the ambient pressure. At atmospheric pressure (760 mmHg), its boiling point is reported to be 139.842°C[1]. However, in many laboratory settings, purification is often carried out under reduced pressure to prevent potential decomposition at elevated temperatures. At a reduced pressure of 22 Torr, the boiling point is significantly lower, recorded at 63°C.
The relatively high boiling point compared to non-halogenated analogues is a direct consequence of stronger intermolecular forces. These include London dispersion forces, which are enhanced by the large, polarizable electron cloud of the bromine atom, and dipole-dipole interactions arising from the polar carbon-bromine bond.[2][3]
Density
The density of this compound is another key physical property, important for calculations involving mass-to-volume conversions and for understanding its behavior in biphasic systems. The density of this compound has been reported as 1.558 g/cm³ and also as 1.437 g/cm³ at 18°C[1]. As with many organic compounds, pure this compound is denser than water. The high density is primarily attributed to the large atomic mass of bromine (79.9 g/mol ) relative to the carbon and hydrogen atoms in the molecule.[2]
Quantitative Data Summary
For ease of reference, the key physical properties of this compound are summarized in the table below.
| Physical Property | Value | Conditions |
| Boiling Point | 139.842 °C | 760 mmHg |
| 63 °C | 22 Torr | |
| Density | 1.558 g/cm³ | Not Specified |
| 1.437 g/cm³ | 18 °C | |
| Molecular Formula | C₅H₇Br | |
| Molecular Weight | 147.01 g/mol [4][5] |
Experimental Protocols
A sound understanding of the synthesis and purification of this compound is essential for obtaining high-purity material for subsequent reactions.
Synthesis of this compound from Cyclopentanone
One common synthetic route to this compound involves the reaction of cyclopentanone with a brominating and dehydrating agent. The following protocol is a representative procedure.
Materials:
-
Cyclopentanone
-
Triphenyl phosphite
-
Bromine
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve cyclopentanone and triphenyl phosphite in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to -60°C using a suitable cooling bath (e.g., chloroform/liquid nitrogen slush).
-
Bromination: Add bromine dropwise to the cooled solution via the dropping funnel. Maintain the temperature below -50°C during the addition.
-
Addition of Base: After the bromine addition is complete, add triethylamine dropwise to the reaction mixture.
-
Warming and Reflux: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 20 hours.
-
Workup: After cooling to room temperature, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Low-Temperature Bromination: Controls the reactivity of bromine and minimizes the formation of byproducts.
-
Triethylamine: Acts as a base to promote the elimination reaction that forms the double bond.
-
Reflux: Provides the necessary energy to drive the reaction to completion.
Purification by Vacuum Distillation
Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying this compound to prevent thermal decomposition.[6]
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and the joints are properly sealed.
-
Transfer of Crude Product: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point at the applied pressure (e.g., ~63°C at 22 Torr).
-
Storage: Store the purified, colorless liquid in a tightly sealed container, protected from light, and refrigerated to prevent degradation.[7]
Visualization of the Purification Workflow
The following diagram illustrates the key steps in the purification of this compound after a typical synthetic workup.
Caption: Workflow for the purification of this compound.
Conclusion
The physical properties of this compound, particularly its boiling point and density, are fundamental to its handling, purification, and application in synthetic chemistry. A comprehensive understanding of these characteristics, coupled with robust experimental protocols, enables researchers to effectively utilize this important chemical intermediate in the development of novel molecules and active pharmaceutical ingredients. The data and methodologies presented in this guide serve as a valuable resource for scientists and professionals in the field.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 1-Bromocycloprop-1-ene | C3H3Br | CID 18522469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromocyclobut-1-ene | C4H5Br | CID 12454485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C5H7Br | CID 10964660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Solubility and stability of 1-Bromocyclopent-1-ene
An In-Depth Technical Guide to the Solubility and Stability of 1-Bromocyclopent-1-ene
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of this compound (CAS: 1192-04-7), a pivotal intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the physicochemical properties that govern the compound's behavior in various solvent systems and under diverse environmental conditions. The guide establishes a predicted solubility profile based on molecular characteristics and furnishes a robust methodology for empirical determination. Furthermore, it critically examines the chemical, thermal, and photolytic stability of this compound, elucidating potential degradation pathways and providing validated protocols for stability assessment. Our objective is to equip scientists with the foundational knowledge and practical tools necessary for the effective handling, application, and storage of this versatile reagent.
Introduction and Physicochemical Profile
This compound is a vinyl halide, a class of compounds recognized for their utility in forming carbon-carbon bonds through cross-coupling reactions. Its rigid, cyclic structure and the presence of a reactive carbon-bromine bond on a double bond make it a valuable building block. However, these same features dictate its solubility and stability, which are critical parameters for reaction optimization, purification, and long-term storage. An empirical understanding of these properties is essential to prevent yield loss, impurity formation, and ensure experimental reproducibility.
The behavior of this compound is largely predicted by its key physicochemical properties, summarized below.
| Property | Value | Source |
| CAS Number | 1192-04-7 | [1] |
| Molecular Formula | C₅H₇Br | [2] |
| Molecular Weight | 147.01 g/mol | [1] |
| Boiling Point | 139.8 °C at 760 mmHg | [2] |
| Density | 1.558 g/cm³ | [2] |
| LogP (Octanol-Water) | 2.449 | [2] |
| Storage Temperature | 2-8 °C | [2] |
The octanol-water partition coefficient (LogP) of 2.449 indicates a significant non-polar character, suggesting a preference for lipophilic or organic environments over aqueous media.[2] This is the foundational principle for predicting its solubility.
Solubility Profile
A precise understanding of solubility is paramount for selecting appropriate reaction solvents, developing purification strategies (such as extraction and crystallization), and preparing homogenous dosing solutions for screening applications.
Predicted Solubility
Based on the "like dissolves like" principle and the compound's non-polar nature, this compound is expected to be highly soluble in non-polar and weakly polar organic solvents.[3] Its hydrogen bond donor and acceptor counts are both zero, further limiting its affinity for highly polar, protic solvents like water.[2]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | Van der Waals forces dominate interactions between the non-polar alkyl chain of the solvent and the cyclopentene ring. |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Miscible | Favorable interactions between the pi-system of the aromatic ring and the double bond of the analyte contribute to miscibility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers possess sufficient non-polar character to solvate the molecule effectively. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Structural similarity and compatible polarity ensure high solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Soluble | The polarity is low enough to allow for significant dissolution, though it may not be completely miscible at all concentrations. |
| Polar Protic (Alcohols) | Methanol, Ethanol | Sparingly Soluble | The polar hydroxyl group limits miscibility with the non-polar analyte. Solubility decreases as the alcohol's alkyl chain shortens. |
| Polar Protic (Aqueous) | Water | Insoluble | The high polarity and extensive hydrogen-bonding network of water prevent effective solvation of the hydrophobic this compound molecule.[4] |
Experimental Determination of Solubility
For applications requiring precise solubility values, the isothermal shake-flask method is a reliable and widely accepted technique.[5] This protocol provides a systematic approach to quantifying the solubility of this compound in a solvent of interest.
Caption: Isothermal shake-flask workflow for solubility measurement.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial containing a precisely known volume of the chosen solvent at room temperature. The presence of undissolved solute is necessary to ensure saturation.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours. Alternatively, centrifuge the vial to pellet the excess, undissolved solute.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute this aliquot with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID), to determine the precise concentration of this compound.
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility in the original solvent, typically expressed in mg/mL or mol/L.
Stability Profile
The stability of this compound is a critical consideration for its synthesis, purification, and storage. Decomposition can lead to the formation of impurities that may interfere with subsequent reactions or compromise the quality of the final product. The primary pathways of degradation involve chemical reaction, thermal decomposition, and photolysis.
Chemical Stability and Degradation
Incompatibility with Bases: The most significant chemical instability of this compound is its reactivity towards bases. As a vinyl halide, it is susceptible to dehydrohalogenation (an elimination reaction) when exposed to strong bases, such as alcoholic potassium hydroxide (KOH), to yield cyclopentadiene or its derivatives.[6][7] This reaction proceeds via an E2 mechanism. Therefore, exposure to basic conditions, including basic chromatography media (e.g., untreated alumina), should be strictly avoided.
Incompatibility with Oxidizing Agents: Contact with strong oxidizing agents should be avoided, as this can lead to uncontrolled oxidation at the double bond or other reactive sites.[8]
Caption: Base-mediated elimination of HBr from this compound.
Thermal and Photolytic Stability
While specific data is limited, halogenated hydrocarbons and compounds with double bonds can be sensitive to heat and ultraviolet (UV) light.[9]
-
Thermal Stress: Elevated temperatures can provide the activation energy for decomposition or unwanted polymerization reactions. The recommended storage temperature of 2-8 °C from suppliers underscores its potential thermal lability.[2]
-
Photolytic Stress: UV radiation can induce the formation of free radicals, initiating chain reactions that lead to degradation or polymerization.
Given these sensitivities, this compound should be stored in a cool, dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Protocol for Stability Assessment
To empirically evaluate the stability of this compound under specific conditions, a stability-indicating assay is required. This involves subjecting the compound to forced degradation and monitoring its purity over time. Gas chromatography is the method of choice for this analysis.[10][11]
Caption: Workflow for assessing the stability of this compound.
-
Reference Standard: Characterize a high-purity batch of this compound as the T=0 reference standard.
-
Sample Preparation: Prepare multiple aliquots of the compound, either neat or in a relevant solvent system.
-
Forced Degradation: Expose the aliquots to a matrix of stress conditions:
-
Thermal: Store samples at elevated temperatures (e.g., 40 °C and 60 °C) alongside a control sample at the recommended 2-8 °C.
-
Photolytic: Expose samples to a controlled source of UV/Visible light, alongside a control sample wrapped in foil to protect it from light.
-
Hydrolytic: For testing in solution, expose the compound to aqueous solutions buffered at acidic, neutral, and basic pH values.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw a sample from each stress condition.
-
GC Analysis: Dilute the samples appropriately and analyze using a validated GC method. The method should be capable of separating the parent peak from any potential degradants.
-
Data Evaluation: Calculate the percent purity of the parent compound at each time point relative to the T=0 standard. A plot of purity versus time reveals the degradation kinetics under each condition.
Safe Handling and Storage
Given its properties, the following handling and storage procedures are mandatory:
-
Handling: Use this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] It is classified as a flammable liquid and an irritant to the skin, eyes, and respiratory system.[1]
-
Storage: Store containers tightly sealed in a cool (2-8 °C), dry, and dark location.[2] The storage area should be designated for flammable liquids. Storing under an inert atmosphere is recommended for long-term stability.
-
Incompatibilities: Keep away from strong bases, strong oxidizing agents, heat, sparks, and open flames.[8]
Conclusion
This compound is a non-polar, hydrophobic molecule with high solubility in non-polar organic solvents and poor solubility in aqueous media. Its primary chemical instability is a susceptibility to base-mediated dehydrohalogenation. It is also predicted to be sensitive to elevated temperatures and UV light. For optimal results in research and development, it is imperative to select solvents based on its predicted solubility profile, empirically verify solubility for critical applications, and adhere to strict storage and handling protocols that protect it from bases, heat, and light. The experimental workflows provided in this guide offer a validated framework for the precise characterization of its solubility and stability, ensuring its effective and reliable use in synthesis.
References
- 1. This compound | C5H7Br | CID 10964660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. cdc.gov [cdc.gov]
- 11. agilent.com [agilent.com]
- 12. 1-Bromo-1-cyclopentene - Safety Data Sheet [chemicalbook.com]
An In-Depth Technical Guide to the Discovery and Synthesis of 1-Bromocyclopent-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromocyclopent-1-ene is a versatile cyclic vinyl bromide that serves as a valuable intermediate in organic synthesis. Its unique structural motif, featuring a reactive carbon-bromine bond on a five-membered ring, makes it a sought-after building block for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. This guide provides a comprehensive overview of the historical synthesis and discovery of this compound, a detailed exploration of modern synthetic methodologies, and an analysis of the underlying chemical principles that govern these transformations. In keeping with the demands of contemporary research, this document emphasizes field-proven insights, self-validating protocols, and a strong foundation in authoritative scientific literature.
Introduction: The Emergence of a Key Synthetic Intermediate
While a definitive "discovery" of this compound in the annals of early organic chemistry is not prominently documented, its synthesis and utility are rooted in the broader development of vinyl halide chemistry. The intrinsic value of vinyl bromides as precursors in carbon-carbon bond-forming reactions, most notably in transition metal-catalyzed cross-coupling reactions, spurred the development of reliable methods for their preparation. The cyclopentenyl scaffold is a common feature in numerous natural products and bioactive molecules, rendering this compound a strategically important starting material.
This guide will navigate through the logical progression of synthetic strategies, from classical elimination reactions to more contemporary and nuanced approaches starting from readily available carbonyl compounds. Each method will be presented not merely as a series of steps, but with a focus on the causal relationships between reagent choice, reaction conditions, and the resulting yield and purity of the final product.
Foundational Synthetic Strategies: A Historical Perspective
The earliest approaches to the synthesis of this compound and analogous cyclic vinyl halides relied on fundamental principles of elimination reactions. These methods, while historically significant, often present challenges in terms of regioselectivity and yield.
Dehydrobromination of 1,2-Dibromocyclopentane
One of the most classical and intuitive routes to an alkene is through the elimination of a hydrogen halide from an alkyl halide. In the case of this compound, this is achieved via the dehydrobromination of 1,2-dibromocyclopentane.
Reaction Scheme:
Caption: Dehydrobromination of 1,2-dibromocyclopentane.
Causality Behind Experimental Choices:
The choice of base is critical in this transformation. A strong, sterically hindered base such as potassium tert-butoxide (KOtBu) is often employed to favor the E2 (bimolecular elimination) pathway and to minimize competing substitution reactions.[1][2][3] The bulky nature of the tert-butoxide anion preferentially abstracts a proton from the less sterically hindered position, leading to the formation of the desired vinyl bromide. The use of a less hindered base could lead to a mixture of products or favor substitution.
Experimental Protocol: Dehydrobromination of trans-1,2-Dibromocyclopentane
-
Materials:
-
trans-1,2-Dibromocyclopentane[4]
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve trans-1,2-dibromocyclopentane in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the stirred solution. The addition should be portion-wise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to afford this compound.
-
Modern Synthetic Approaches from Carbonyl Compounds
The direct conversion of readily available ketones to vinyl halides represents a more convergent and often higher-yielding approach compared to elimination reactions of dihalides. Cyclopentanone, an inexpensive and commercially available starting material, is the most common precursor for the modern synthesis of this compound.
From Cyclopentanone using Triphenyl Phosphite and Bromine
This method, a variation of the Appel reaction, provides a one-pot conversion of a ketone to a vinyl bromide.[5]
Reaction Scheme:
Caption: Synthesis from cyclopentanone via a gem-dibromide intermediate.
Mechanistic Insight and Rationale:
The reaction is believed to proceed through the in-situ formation of a brominating agent from triphenyl phosphite and bromine. This reagent then converts the cyclopentanone into the corresponding gem-dibromide (1,1-dibromocyclopentane). Subsequent in-situ dehydrobromination, promoted by a base such as triethylamine, furnishes the desired this compound. This one-pot procedure is advantageous as it avoids the isolation of the potentially unstable gem-dibromide intermediate.
Experimental Protocol: Synthesis from Cyclopentanone [5]
-
Materials:
-
Cyclopentanone [120-92-3]
-
Triphenyl phosphite
-
Bromine
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of triphenyl phosphite in dichloromethane at -60 °C under an inert atmosphere, add bromine dropwise.
-
After stirring for 15 minutes, add a solution of cyclopentanone in dichloromethane dropwise.
-
Continue stirring at -60 °C for 1 hour, then add triethylamine dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 20 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by fractional distillation to yield this compound (yields typically around 61%).[5]
-
Shapiro and Wittig-type Reactions
Alternative strategies for the conversion of ketones to alkenes, such as the Shapiro and Wittig reactions, can also be adapted for the synthesis of vinyl bromides.
-
Shapiro Reaction: This reaction involves the conversion of a ketone to a tosylhydrazone, followed by treatment with a strong base to generate a vinyllithium species.[1][6][7] This intermediate can then be trapped with an electrophilic bromine source (e.g., Br₂) to yield the vinyl bromide. The regioselectivity is determined by the site of deprotonation of the tosylhydrazone.
-
Wittig-type Reactions: The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for alkene synthesis.[2][8][9][10] For the synthesis of vinyl bromides, a brominated phosphonium ylide or phosphonate ester is required. For example, the reaction of bromomethyltriphenylphosphonium bromide with a strong base generates the corresponding ylide, which can then react with cyclopentanone to form this compound.
These methods offer alternative routes, particularly when specific stereochemistry or functional group tolerance is required, though they are often more step-intensive than the direct conversion from the ketone.
Synthesis from Alternative Precursors
While cyclopentanone is the most common starting material, other precursors can also be utilized.
-
From Cyclopent-1-enecarboxylic Acid: This method involves the Hunsdiecker reaction or a variation thereof. The carboxylic acid is converted to its silver salt, which is then treated with bromine. Decarboxylation and bromination occur to yield this compound. A reported yield for this transformation is around 61%.[5]
-
From 1-Cyclopentenyl Triflate: Vinyl triflates are excellent electrophiles in cross-coupling reactions. 1-Cyclopentenyl triflate can be converted to this compound in high yield (around 91%) using a ruthenium-catalyzed reaction with ethylmagnesium bromide and lithium bromide.[5] This method is particularly useful when the triflate is readily available.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Dehydrobromination | 1,2-Dibromocyclopentane | KOtBu | Moderate | Utilizes a readily available starting material (from cyclopentene). | Can lead to mixtures of products; requires a two-step process from cyclopentene. |
| From Cyclopentanone | Cyclopentanone | P(OPh)₃, Br₂, Et₃N | ~61%[5] | One-pot procedure from a cheap starting material. | Use of toxic and corrosive bromine; moderate yield. |
| From Carboxylic Acid | Cyclopent-1-enecarboxylic acid | Ag₂O, Br₂ | ~61%[5] | Alternative starting material. | Requires the use of a silver salt; moderate yield. |
| From Vinyl Triflate | 1-Cyclopentenyl triflate | Ru(acac)₃, EtMgBr, LiBr | ~91%[5] | High yield. | The starting triflate may not be readily available. |
Characterization and Spectroscopic Data
Thorough characterization of this compound is essential to confirm its identity and purity. The following are expected spectroscopic data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The vinylic proton will appear as a triplet in the downfield region (around 6.0-6.2 ppm) due to coupling with the adjacent methylene protons.
-
The allylic methylene protons will resonate as a multiplet around 2.5-2.7 ppm.
-
The other methylene protons will appear as a multiplet further upfield, around 1.9-2.1 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbon bearing the bromine atom (C1) will be in the vinylic region, typically around 125-130 ppm.
-
The other vinylic carbon (C2) will also be in a similar region, but slightly more upfield.
-
The allylic carbon will be around 35-40 ppm.
-
The remaining methylene carbons will be further upfield.
-
-
IR (Infrared) Spectroscopy:
-
A characteristic C=C stretching absorption for the vinyl bromide will be observed in the range of 1620-1640 cm⁻¹.
-
C-H stretching vibrations for the vinylic and aliphatic protons will be present around 3050 cm⁻¹ and 2850-2960 cm⁻¹, respectively.[11][12]
-
The C-Br stretching frequency is typically found in the fingerprint region, below 800 cm⁻¹.
-
Applications in Organic Synthesis and Drug Development
The synthetic utility of this compound primarily stems from its ability to participate in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][9][13][14][15][16]
Reaction Scheme (Suzuki-Miyaura Coupling):
Caption: Suzuki-Miyaura cross-coupling of this compound.
In these reactions, the carbon-bromine bond is activated by a palladium catalyst, allowing for the formation of a new carbon-carbon bond with an organoboron reagent. This provides a powerful method for introducing the cyclopentenyl moiety into a wide range of organic molecules. This strategy is frequently employed in the synthesis of complex natural products and in the development of new pharmaceutical agents where the cyclopentene ring may be a key pharmacophoric element.[13][15][17] For instance, vinyl halides are used as intermediates in the synthesis of various pharmaceuticals, and the methodologies described here are applicable to such processes.[17]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. While its historical roots lie in classical elimination reactions, contemporary methods, particularly those starting from cyclopentanone, offer more efficient and direct access to this key intermediate. A thorough understanding of the mechanisms and the rationale behind the choice of reagents and reaction conditions is paramount for the successful synthesis and application of this compound. As the demand for complex and novel molecular architectures continues to grow in the pharmaceutical and materials science industries, the importance of strategic intermediates like this compound is set to increase, making a comprehensive knowledge of its synthesis an invaluable asset for researchers and synthetic chemists.
References
- 1. youtube.com [youtube.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Vinyl Bromide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]
1-Bromocyclopent-1-ene safety, handling, and storage
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 1-Bromocyclopent-1-ene
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for this compound (CAS No. 1192-04-7). Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure operational safety and experimental integrity. The causality behind each recommendation is explained to foster a deep-rooted culture of safety.
Core Chemical Profile and Physicochemical Properties
Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. This compound is a flammable and irritant organobromine compound. Its physical characteristics dictate the necessary engineering controls and personal protective equipment (PPE) required for its use.
Causality: The flash point of 44.49°C is above typical room temperature, but low enough to present a significant fire hazard if vapors are allowed to accumulate near an ignition source.[1][2] Its density, being greater than water, means that in the event of a large spill and the use of water for firefighting, the chemical will sink, potentially complicating containment efforts. The recommended storage temperature of 2-8°C is crucial for minimizing vapor pressure and slowing potential degradation pathways.[1][3]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1192-04-7 | [1][4] |
| Molecular Formula | C₅H₇Br | [1][4] |
| Molecular Weight | 147.01 g/mol | [1][4] |
| Appearance | Colorless to faint yellow liquid | [5] |
| Boiling Point | 139.8°C @ 760 mmHg 63°C @ 22 Torr | [1][2][3] |
| Flash Point | 44.49°C (112.1°F) | [1][2] |
| Density | 1.558 g/cm³ | [1] |
| Storage Temperature | 2°C to 8°C | [1][3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Awareness of these classifications is non-negotiable for risk assessment and the implementation of appropriate safety measures.
Causality: The GHS classifications are derived from toxicological and physical hazard data. The "Flammable liquid" classification mandates specific storage and handling protocols, such as the use of flammable storage cabinets and the elimination of ignition sources.[2][4] The "Skin Irritation," "Serious Eye Irritation," and "Respiratory Irritation" classifications dictate the mandatory use of specific PPE to prevent debilitating chemical burns, eye damage, and respiratory distress.[4][6]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor[2][4] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[4][6] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[4][6] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[4][6] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to create effective barriers against the chemical's irritant and flammable properties. The selection of PPE is not a matter of preference but a requirement based on a thorough risk assessment of the planned procedure.
Mandatory PPE Ensemble:
-
Eye and Face Protection: Tightly fitting chemical safety goggles are the minimum requirement. A face shield (minimum 8 inches) should be worn over the goggles during procedures with a high risk of splashing, such as transfers of larger volumes or reactions under pressure.[7]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is critical to consult the manufacturer's compatibility and breakthrough time data for halogenated organic compounds. Always inspect gloves for tears or pinholes before use. Use proper glove removal technique to avoid contaminating the skin.[7]
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. For large-scale operations, a chemically resistant apron over the lab coat provides an additional layer of protection.
-
Footwear: Shoes must be closed-toed and made of a non-porous material.[8]
Diagram: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.
References
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. 1-Bromo-1-cyclopentene | 1192-04-7 [chemicalbook.com]
- 4. This compound | C5H7Br | CID 10964660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
- 7. ehs.providence.edu [ehs.providence.edu]
- 8. csub.edu [csub.edu]
Methodological & Application
Application Notes and Protocols for the Formation of 1-Bromocyclopent-1-ene Grignard Reagent
Abstract
This document provides a comprehensive guide for the successful formation of the 1-cyclopentenylmagnesium bromide Grignard reagent from 1-bromocyclopent-1-ene. This guide is intended for researchers, scientists, and professionals in drug development who utilize organometallic reagents in their synthetic workflows. We will delve into the critical parameters, from the preparation and purification of the starting vinyl halide to the activation of magnesium and the subsequent formation and titration of the Grignard reagent. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind each experimental choice to ensure reproducibility and high yields.
Introduction: The Significance of Vinyl Grignard Reagents
Grignard reagents, organomagnesium halides (R-Mg-X), are among the most versatile and widely used organometallic reagents in organic synthesis.[1][2][3] Their ability to form new carbon-carbon bonds by acting as potent nucleophiles has made them indispensable tools for the construction of complex molecular architectures.[4][5][6] Vinyl Grignard reagents, in particular, are valuable intermediates for the synthesis of a variety of organic compounds, including vinyl arenes, complex alcohols, and other functionalized alkenes. The 1-cyclopentenylmagnesium bromide reagent, derived from this compound, provides a nucleophilic five-membered ring synthon that is crucial in the synthesis of various pharmaceutical and natural product analogs.
The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[7] The success of this reaction is highly dependent on the purity of the reagents and the complete exclusion of atmospheric moisture and oxygen, which can rapidly quench the Grignard reagent.[3][8]
Preparation of the Starting Material: this compound
The quality of the starting vinyl halide is paramount for a successful Grignard reaction. This compound can be synthesized through various methods, with the choice of route often depending on the available starting materials and desired scale.
One common approach involves the bromination of cyclopentene derivatives. For instance, the reaction of cyclopentene with N-bromosuccinimide (NBS) in the presence of a radical initiator can yield 3-bromocyclopent-1-ene, which can then be isomerized to the desired this compound.[9] Another route involves the reaction of cyclopentanone with a brominating agent. A summary of key properties for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₇Br[10][11][12] |
| Molecular Weight | 147.01 g/mol [10][12] |
| Boiling Point | 139.8 °C at 760 mmHg[10] |
| Density | 1.558 g/cm³[10] |
| Purity | Typically >95%[13] |
Prior to use, it is crucial to ensure the this compound is free of acidic impurities and water. This can be achieved by passing it through a short plug of activated neutral alumina or by distillation under reduced pressure.
The Grignard Reaction: Mechanism and Critical Parameters
The formation of a Grignard reagent proceeds via a single-electron transfer (SET) mechanism at the surface of the magnesium metal.[4] The magnesium atom donates an electron to the organic halide, leading to the formation of a radical anion, which then collapses to form an organic radical and a halide anion. A second SET from another magnesium atom to the organic radical results in the formation of the carbanionic species, which is stabilized by the MgX⁺ cation.
Caption: Simplified mechanism of Grignard reagent formation.
Magnesium Activation: The Key to Initiation
A significant challenge in Grignard reagent synthesis is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction from initiating.[14] Therefore, activation of the magnesium is a critical first step. Several methods can be employed:
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere for several hours can physically abrade the oxide layer, exposing a fresh, reactive metal surface.[15]
-
Chemical Activation with Iodine: The addition of a small crystal of iodine is a classic and effective method. The iodine is thought to etch the oxide layer, and the disappearance of its characteristic purple color is often an indicator of reaction initiation.[14][16]
-
Chemical Activation with 1,2-Dibromoethane: A small amount of 1,2-dibromoethane reacts with the magnesium to form ethylene gas and magnesium bromide, effectively cleaning the metal surface. This is often referred to as the "entrainment method."[17][18]
-
Activation with Diisobutylaluminum Hydride (DIBAL-H): For more challenging substrates, a catalytic amount of DIBAL-H can be used to activate the magnesium at lower temperatures.[17][19]
Solvent and Anhydrous Conditions
The choice of solvent is crucial. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are essential as they solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[7] THF is often preferred for vinyl Grignard formation due to its higher boiling point and better solvating ability.[1][20]
It cannot be overstated that all glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the highly basic Grignard reagent by water. [8][14]
Experimental Protocol: Formation of 1-Cyclopentenylmagnesium Bromide
The following protocol provides a detailed, step-by-step methodology for the formation of the this compound Grignard reagent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound|lookchem [lookchem.com]
- 11. echemi.com [echemi.com]
- 12. This compound | C5H7Br | CID 10964660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. calpaclab.com [calpaclab.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. web.mnstate.edu [web.mnstate.edu]
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- 18. echemi.com [echemi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Suzuki Coupling of 1-Bromocyclopent-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-Arylcyclopentenes
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has profound implications in medicinal chemistry and materials science for the construction of complex molecular architectures.[3] A particularly valuable application of this methodology is the synthesis of 1-arylcyclopentene scaffolds, which are key structural motifs in a variety of biologically active molecules and functional materials. The coupling of 1-bromocyclopent-1-ene with various arylboronic acids provides a direct and modular route to these important compounds.
This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and a summary of reaction conditions for the successful Suzuki coupling of this compound.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of the organic halide is a critical factor in this step, with the general trend being I > Br > Cl.[4]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an aryl group from an arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid.[5]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the 1-arylcyclopentene product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Key Experimental Parameters: A Scientist's Guide
The success of the Suzuki coupling of this compound hinges on the careful selection of several key parameters. The interplay between these factors determines the reaction's efficiency, yield, and purity of the final product.
Palladium Catalyst and Ligands
The choice of the palladium source and the associated ligands is paramount. While simple palladium sources like palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands to enhance catalytic activity, particularly for less reactive bromides.
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride).[7] These are typically used in catalytic amounts, ranging from 0.5 to 5 mol%.
-
Ligands: Triphenylphosphine (PPh₃) is a classic ligand. However, for cyclic vinyl bromides, more electron-rich and sterically demanding ligands from the Buchwald-Hartwig and Josiphos families, such as SPhos, XPhos, or RuPhos, can significantly improve reaction rates and yields. N-heterocyclic carbene (NHC) ligands also offer a robust alternative.
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and can also influence the stability of the reactants and products.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly employed bases.[8] Cesium carbonate is often used for more challenging couplings due to its higher solubility in organic solvents.
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, although they are less common for standard Suzuki couplings.
Solvent Systems
The solvent system must be capable of dissolving the reactants and the catalyst system to a sufficient extent. Often, a mixture of an organic solvent and water is used, as water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.
-
Common Solvents: Toluene, 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used organic solvents.[7]
-
Aqueous Mixtures: A common practice is to use a mixture of an organic solvent with water (e.g., toluene/water or dioxane/water). The ratio can be optimized for specific substrates.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of this compound with phenylboronic acid. Researchers should note that optimization of reaction conditions may be necessary for different arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed toluene (5 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1-phenylcyclopent-1-ene.
Data Presentation: Representative Reaction Conditions
The following table summarizes a selection of reported and analogous conditions for the Suzuki coupling of vinyl bromides, which can serve as a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 16 | [General] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | [Analogous] |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 24 | [Analogous] |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | THF/H₂O | 80 | 12 | [Analogous] |
*Yields are representative and highly dependent on the specific substrates and reaction conditions. "Analogous" refers to conditions reported for similar cyclic vinyl bromides.
Troubleshooting and Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, using a more active catalyst system (e.g., with a Buchwald-Hartwig ligand), or a stronger base like K₃PO₄. Ensure that the solvents are properly degassed to prevent catalyst deactivation.
-
Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen. Thoroughly degassing the reaction mixture is crucial.
-
Protodeborylation: The boronic acid can be cleaved to the corresponding arene. Using a less aqueous solvent system or a milder base might mitigate this issue.
-
Purification: The removal of palladium residues from the final product is often necessary, especially in the context of drug development. Purification by column chromatography is typically effective.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of 1-arylcyclopentenes. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. The protocol and data presented in this guide serve as a valuable starting point for the development of efficient and scalable synthetic routes to this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. fishersci.se [fishersci.se]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Cyclopentenes from 1-Bromocyclopent-1-ene
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of substituted cyclopentenes, utilizing 1-bromocyclopent-1-ene as a versatile starting material. The cyclopentene moiety is a prevalent scaffold in numerous biologically active molecules and functional materials, making its efficient and selective functionalization a critical objective in modern synthetic chemistry.[1][2][3][4][5][6][7][8] This guide focuses on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as the Buchwald-Hartwig amination, providing step-by-step protocols, mechanistic insights, and data presentation to facilitate their successful implementation in a laboratory setting.
Introduction: The Significance of the Cyclopentene Scaffold
The cyclopentene ring is a privileged structural motif found in a wide array of natural products, pharmaceuticals, and advanced materials.[1][2][3] Its conformational constraints and the ability to introduce multiple stereocenters make it a valuable building block in drug discovery.[1][3] For instance, cyclopentane and cyclopentene cores are integral to prostaglandins, steroids, and various antiviral and anticancer agents.[1][4][5] The development of robust synthetic methodologies to access diversely substituted cyclopentenes is therefore of paramount importance for the advancement of medicinal chemistry and materials science.[2][4][6][7][8]
This compound serves as an excellent and readily accessible precursor for the introduction of a wide range of substituents at the C1 position. Its vinyl bromide functionality makes it an ideal substrate for a variety of powerful transition metal-catalyzed cross-coupling reactions.[9][10][11][12][13][14][15]
Mechanistic Overview of Palladium-Catalyzed Cross-Coupling Reactions
The majority of the synthetic transformations described herein are predicated on palladium catalysis. A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing these reactions. The generally accepted mechanism for these cross-coupling reactions proceeds through a series of well-defined elementary steps.[2][16][17][18][19][20]
The catalytic cycle typically involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation (for Suzuki, Stille, Negishi) or a related step: The organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the bromide. In the Heck reaction, this step is replaced by the coordination and migratory insertion of an alkene. For the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired carbon-carbon or carbon-nitrogen bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Synthesis of 1-Arylcyclopentenes via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, owing to the mild reaction conditions and the commercial availability and stability of boronic acids.[5][19][21][22]
Causality in Experimental Design:
-
Catalyst and Ligand: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used directly, often a combination of a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand is employed. The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7][21] The choice of base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) can significantly impact the reaction outcome and should be optimized for the specific substrates.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used. Water is necessary for the dissolution of the inorganic base and plays a role in the transmetalation step.
Protocol: Synthesis of 1-Phenylcyclopent-1-ene
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Equip the flask with a magnetic stir bar and a condenser.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add toluene (5 mL) and degassed water (1 mL).
-
Add this compound (1.0 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-phenylcyclopent-1-ene.[23][24][25][26]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ (2/8) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 10 | ~90-98 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃/SPhos (1/2) | K₃PO₄ | THF/H₂O | 80 | 16 | ~88-96 |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound. Yields are approximate and may vary.
Synthesis of 1-Alkynylcyclopentenes via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between a vinyl halide and a terminal alkyne, providing access to conjugated enynes.[15][23][27][28]
Causality in Experimental Design:
-
Dual Catalysis: The reaction typically employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is more reactive in the transmetalation step with the palladium center.[15][27][28]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. The amine also serves as the solvent in some cases.
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly inert atmosphere is crucial for high yields.
Protocol: Synthesis of 1-(Phenylethynyl)cyclopent-1-ene
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask, condenser, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Under a positive pressure of argon, add anhydrous THF (5 mL) and triethylamine (2 mL).
-
Add this compound (1.0 mmol) followed by phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired product.[23][24][25][26]
Figure 2: Experimental workflow for the Sonogashira coupling.
Synthesis of 1-Vinylcyclopentenes via Heck Reaction
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[10][13][14][20][21] This reaction is particularly useful for synthesizing substituted styrenes and dienes.
Causality in Experimental Design:
-
Catalyst: Palladium(II) acetate is a common and robust catalyst precursor. It is reduced in situ to the active Pd(0) species.
-
Base: A hindered organic base, such as triethylamine, or an inorganic base like potassium carbonate is used to neutralize the HBr generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to facilitate the dissolution of the reactants and the palladium catalyst.
-
Regioselectivity: The addition of the cyclopentenyl group to the alkene typically occurs at the less substituted carbon of the double bond.
Protocol: Synthesis of 1-Styrylcyclopent-1-ene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sealed tube, magnetic stirrer, and heating block
Procedure:
-
To a sealable reaction tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Add a magnetic stir bar.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (4 mL), triethylamine (1.5 mmol), this compound (1.0 mmol), and styrene (1.2 mmol).
-
Seal the tube tightly and heat the mixture to 100 °C for 18 hours.
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography (silica gel, hexane) to obtain 1-styrylcyclopent-1-ene.[23][24][25][26]
Synthesis of N-Aryl-cyclopenten-1-amines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C–N bonds, providing a powerful method for the synthesis of arylamines.[2][3][11][12][16][29]
Causality in Experimental Design:
-
Catalyst System: This reaction often requires a specific combination of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP). These ligands facilitate the challenging reductive elimination step that forms the C-N bond.[16]
-
Base: A strong, non-nucleophilic base is crucial for the deprotonation of the amine, which allows it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose.
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used to prevent side reactions.
Protocol: Synthesis of N-Phenyl-cyclopenten-1-amine
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Glovebox or Schlenk line technique
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.
-
Add a magnetic stir bar.
-
Remove the tube from the glovebox, and under a flow of argon, add anhydrous toluene (5 mL).
-
Add aniline (1.2 mmol) and this compound (1.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Cool the mixture to room temperature.
-
Dilute with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate with 1% triethylamine to prevent product decomposition on the silica) to yield the N-aryl amine.[24][25][26]
Product Characterization
The synthesized substituted cyclopentenes should be characterized by standard spectroscopic methods to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For example, in the ¹H NMR spectrum of a 1-arylcyclopentene, one would expect to see signals for the aromatic protons, a vinylic proton on the cyclopentene ring, and allylic and aliphatic protons of the cyclopentene ring.[1][10][11][15][30][31][32] The ¹³C NMR spectrum would show characteristic shifts for the aromatic carbons and the sp² and sp³ hybridized carbons of the cyclopentene ring.[10][30][31][32]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted cyclopentenes. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide efficient and reliable methods for the introduction of aryl, alkynyl, vinyl, and amino functionalities. The provided protocols, grounded in established mechanistic principles, offer a solid foundation for researchers to explore the synthesis of novel cyclopentene derivatives for applications in drug discovery and materials science. Careful optimization of reaction parameters, including catalyst, ligand, base, and solvent, is key to achieving high yields and purity.
References
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene doc brown's advanced level organic chemistry revision notes [docbrown.info]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. ALLYLCYCLOPENTANE(3524-75-2) 1H NMR spectrum [chemicalbook.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mdpi.com [mdpi.com]
- 22. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rsc.org [rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Purification [chem.rochester.edu]
- 26. youtube.com [youtube.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Sonogashira Coupling [organic-chemistry.org]
- 29. researchgate.net [researchgate.net]
- 30. Cyclopentene(142-29-0) 13C NMR spectrum [chemicalbook.com]
- 31. researchgate.net [researchgate.net]
- 32. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: The Strategic Deployment of 1-Bromocyclopent-1-ene in Natural Product Synthesis
Abstract
1-Bromocyclopent-1-ene has emerged as a highly valuable and versatile five-carbon building block in the field of organic synthesis. Its intrinsic structural features—a nucleophilic double bond and a carbon-bromine bond amenable to a host of transformations—render it a strategic precursor for the construction of complex molecular architectures. This guide provides an in-depth exploration of its application, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions for the synthesis of natural products and their analogues. We will dissect the mechanistic underpinnings of these reactions, provide field-tested, step-by-step protocols, and present case studies that underscore its synthetic utility for researchers, medicinal chemists, and drug development professionals.
Introduction: The Synthetic Potential of this compound
This compound (CAS No: 1192-04-7) is a cyclic vinyl bromide featuring a C(sp²)-Br bond, which is significantly more reactive in oxidative addition steps of catalytic cycles than its alkyl halide counterparts.[1] This enhanced reactivity, combined with the stereochemical integrity of the double bond throughout many reaction sequences, makes it an ideal scaffold for introducing a cyclopentene moiety. The cyclopentane ring is a ubiquitous structural motif found in a vast array of natural products, including prostaglandins, prostanoids, and various terpenes, making precursors like this compound indispensable in total synthesis.[2][3][4][5]
| Property | Value | Source |
| Molecular Formula | C₅H₇Br | [6][7][8] |
| Molecular Weight | 147.01 g/mol | [6][7] |
| Boiling Point | 139.8 °C at 760 mmHg | [6] |
| Density | 1.558 g/cm³ | [6][8] |
| Storage | 2-8°C, under inert atmosphere | [6] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These Nobel Prize-winning transformations provide a robust and predictable methodology for forming new carbon-carbon and carbon-heteroatom bonds.[9] The general catalytic cycle, illustrated below, forms the mechanistic basis for the Suzuki, Stille, and Sonogashira reactions discussed herein.[1][10]
The cycle initiates with the oxidative addition of the vinyl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step, and the reactivity of the halide is crucial (I > Br > Cl > OTf).[1] The subsequent transmetalation step involves the transfer of an organic group (R') from an organometallic reagent to the palladium center. The cycle concludes with reductive elimination , which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[1][9]
Caption: General Palladium(0) Catalytic Cycle.
Application I: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, high functional group tolerance, and the low toxicity of the requisite organoboron reagents.[11][12] This reaction forges a C(sp²)-C(sp²) bond between this compound and an aryl or vinyl boronic acid/ester.[11][13]
Mechanistic Causality
A key feature of the Suzuki coupling is the requirement of a base. The base activates the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step by accelerating the transfer of the organic moiety to the palladium center.[11] The choice of base and solvent system is critical for achieving high yields and preventing side reactions like protodeboronation.[14]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Protocol: Synthesis of 1-phenylcyclopent-1-ene
This protocol provides a representative procedure for the Suzuki coupling of this compound with phenylboronic acid.
Materials & Equipment:
-
This compound (1.0 mmol, 147 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 637 mg)
-
Toluene (5 mL) and Water (0.5 mL)
-
Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line
Procedure:
-
Inert Atmosphere Setup: Assemble the Schlenk flask with a stir bar and condenser. Flame-dry under vacuum and backfill with argon or nitrogen. Maintain a positive inert gas pressure throughout the reaction.
-
Reagent Addition: To the flask, add Pd(OAc)₂, SPhos ligand, phenylboronic acid, and potassium phosphate.
-
Solvent & Substrate Addition: Add toluene (5 mL) and water (0.5 mL) via syringe, followed by the addition of this compound (1.0 mmol).
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to yield the product.
Application II: Stille Coupling
The Stille coupling utilizes organotin reagents (organostannanes) as the transmetalating agent.[15] A significant advantage of the Stille reaction is its tolerance for a wide variety of functional groups and the fact that it often does not require a base.[16] However, a major drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.
Mechanistic Causality
In the Stille coupling, the transmetalation step proceeds via a neutral, associative mechanism where the organostannane coordinates to the palladium center.[10][15] The rate of transfer for the organic group from tin is generally: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl. This predictable reactivity allows for selective couplings. The use of polar aprotic solvents like DMF or THF is common to facilitate the reaction.
Caption: The Stille Cross-Coupling Catalytic Cycle.
Protocol: Synthesis of 1-(Tributylstannyl)cyclopent-1-ene Coupled Product
This protocol describes a typical Stille coupling to form a diene, a common structure in natural products.
Materials & Equipment:
-
This compound (1.0 mmol, 147 mg)
-
Vinyltributyltin (1.1 mmol, 349 mg, 0.36 mL)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line
Procedure:
-
Inert Atmosphere Setup: Prepare a dry Schlenk flask under an inert atmosphere as described in the Suzuki protocol.
-
Reagent Addition: To the flask, add Pd(PPh₃)₄.
-
Solvent & Substrate Addition: Add anhydrous DMF (5 mL) via syringe. Sequentially add this compound and vinyltributyltin.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C.
-
Monitoring: Follow the reaction's progress by GC-MS or TLC until the starting bromide is consumed (typically 6-18 hours).
-
Work-up: Cool the mixture to room temperature. Pour into a separatory funnel containing 20 mL of diethyl ether and 20 mL of a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour (this precipitates the tin salts as insoluble tributyltin fluoride).
-
Purification: Filter the mixture through a pad of Celite®, washing with diethyl ether. Wash the filtrate with water and brine. Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate. Purify by flash chromatography to obtain the coupled product.
Application III: Sonogashira Coupling
The Sonogashira coupling is a powerful method for constructing C(sp²)-C(sp) bonds, linking this compound to a terminal alkyne.[17][18] This reaction is instrumental in synthesizing enyne motifs, which are key structural features in many biologically active natural products, particularly those of marine origin.[19][20][21]
Mechanistic Causality
The Sonogashira reaction uniquely employs a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI).[17][22] The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle. The copper co-catalyst reacts with the terminal alkyne in the presence of an amine base (like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This copper acetylide is highly reactive and readily undergoes transmetalation with the Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.[17][18]
Caption: The Dual Pd/Cu Catalytic Cycles of the Sonogashira Reaction.
Protocol: Synthesis of 1-(Phenylethynyl)cyclopent-1-ene
This protocol details the Sonogashira coupling of this compound with phenylacetylene.
Materials & Equipment:
-
This compound (1.0 mmol, 147 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 0.13 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.015 mmol, 10.5 mg)
-
Copper(I) iodide (CuI) (0.03 mmol, 5.7 mg)
-
Triethylamine (Et₃N), degassed (3 mL)
-
Anhydrous Tetrahydrofuran (THF), degassed (5 mL)
-
Schlenk flask, magnetic stirrer, argon/nitrogen line
Procedure:
-
Inert Atmosphere & Reagent Prep: Prepare a dry Schlenk flask under an inert atmosphere. Ensure all solvents are thoroughly degassed by bubbling with argon or nitrogen for 20-30 minutes.
-
Catalyst Addition: To the flask, add PdCl₂(PPh₃)₂ and CuI.
-
Solvent & Reagent Addition: Add THF (5 mL) and triethylamine (3 mL). Stir to dissolve the catalysts. Add phenylacetylene followed by this compound at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic.
-
Monitoring: Monitor the reaction by TLC. The reaction is usually complete within 2-6 hours.
-
Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in diethyl ether (25 mL).
-
Purification: Wash the ether solution with 1M HCl (to remove triethylamine hydrochloride), saturated sodium bicarbonate, and brine. Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure enyne product.
Summary and Outlook
This compound is a synthetically powerful and versatile reagent, primarily leveraged through palladium-catalyzed cross-coupling reactions. The Suzuki, Stille, and Sonogashira couplings provide reliable and high-yielding pathways to introduce aryl, vinyl, and alkynyl functionalities onto the cyclopentene core. These methods are foundational in the total synthesis of numerous natural products and their analogues, particularly prostaglandins and complex marine natural products.[19][20][23][24] The choice of a specific coupling reaction depends on the desired transformation, functional group compatibility, and considerations regarding reagent toxicity and byproduct removal. Continued innovation in catalyst design, particularly in developing more active and stable palladium complexes, will further expand the synthetic utility of building blocks like this compound in tackling ever more complex molecular targets.
References
- 1. fiveable.me [fiveable.me]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis of natural products containing fully functionalized cyclopentanes | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound | C5H7Br | CID 10964660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. nobelprize.org [nobelprize.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Organohalogen compound - Vinylic Halides | Britannica [britannica.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. Fully stereocontrolled total syntheses of the prostacyclin analogues 16S-iloprost and 16S-3-oxa-iloprost by a common route, using alkenylcopper-azoalkene conjugate addition, asymmetric olefination, and allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of prostacyclin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromocyclopent-1-ene
Introduction: The Significance of the Cyclopentene Scaffold
The cyclopentane ring is a prevalent structural motif in a vast array of biologically active molecules, from prostaglandins to steroids.[1] Its unique conformational properties, particularly the "envelope" conformation it adopts to minimize torsional strain, allow it to serve as a core scaffold or a hydrophobic appendage that can effectively occupy the binding pockets of enzymes and receptors. Consequently, the development of synthetic methodologies that enable the precise and efficient functionalization of cyclopentene derivatives is of paramount importance to researchers in drug discovery and medicinal chemistry.[1][2] 1-Bromocyclopent-1-ene is a versatile and readily accessible building block that serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, providing a powerful platform for the synthesis of diverse and complex cyclopentene-containing molecules.[3]
This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions utilizing this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations for successful reaction design.
Core Concepts in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[4][5][6] These reactions generally follow a common catalytic cycle involving a palladium(0) active species. The fundamental steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.[5][7][8][9] This is often the rate-determining step.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): The organic group from a second reagent is transferred to the palladium center, or an alkene inserts into the palladium-carbon bond.[5][6][9][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the palladium(0) catalyst.[5][7][8][9][11]
The choice of ligands, base, and solvent is critical for the efficiency and selectivity of these reactions, as they influence the stability and reactivity of the palladium catalyst throughout the cycle.[8]
Key Cross-Coupling Reactions with this compound
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between vinyl halides and organoboron compounds.[9][10][12] Its advantages include the commercial availability and stability of boronic acids, as well as the generally mild reaction conditions and tolerance of a wide range of functional groups.[10][13]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is employed, which is reduced in situ to the active Pd(0) species. The choice of phosphine ligands is crucial; bulky, electron-rich ligands like SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions, especially with challenging substrates.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9][10] Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction outcome, and empirical screening is often necessary.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is typically used.[9] Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at 80 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-phenylcyclopent-1-ene.
Sonogashira Coupling: Synthesis of Conjugated Enynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne.[14][15][16] This reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt.[15][16][17]
Causality Behind Experimental Choices:
-
Palladium Catalyst: As in other cross-coupling reactions, a Pd(0) species is the active catalyst. PdCl₂(PPh₃)₂ is a commonly used precatalyst.
-
Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[6][18] This species then undergoes transmetalation with the palladium(II) complex.[6][17] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[16][18]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction.[15][17]
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL) and TEA (2.0 mmol, 2.0 equiv) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over anhydrous Mg₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(phenylethynyl)cyclopent-1-ene.
Heck-Mizoroki Reaction: Vinylation of Alkenes
The Heck reaction involves the coupling of a vinyl halide with an alkene to form a substituted alkene.[4][19] A base is used to regenerate the active palladium(0) catalyst in the final step of the catalytic cycle.[5][20]
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and effective precatalyst. Phosphine ligands are often used to stabilize the catalyst and improve its activity.
-
Base: An inorganic base like K₂CO₃ or an organic base like triethylamine is used to facilitate the β-hydride elimination step and regenerate the Pd(0) catalyst.[5]
-
Solvent: Polar aprotic solvents such as DMF or NMP are typically employed.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling a vinyl halide with a primary or secondary amine.[11][21][22] This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[21][23]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands developed by Buchwald (e.g., XPhos, SPhos) and Hartwig are crucial for promoting the reductive elimination of the C-N bond, which is often a challenging step.[23][24]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center.[8][11] Sodium tert-butoxide (NaOtBu) is a very common choice.
Data Presentation
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 75-95 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | TEA | THF / DMF | RT-60 | 80-98 |
| Heck-Mizoroki | Alkene (e.g., acrylate) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100-120 | 60-85 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 70-90 |
Yields are representative and can vary depending on the specific substrates and reaction conditions.
Visualizations
Generalized Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. name-reaction.com [name-reaction.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. gold-chemistry.org [gold-chemistry.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Coupling to alkynes: the Sonogashira reaction [almerja.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Application Note: The Strategic Synthesis and Utility of 1-Cyclopentenyllithium via Lithium-Halogen Exchange
For Researchers, Scientists, and Drug Development Professionals
Abstract
The generation of functionalized cyclopentene scaffolds is a cornerstone of modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed technical overview of a robust and versatile method for this purpose: the reaction of 1-bromocyclopent-1-ene with organolithium reagents. We will delve into the mechanistic underpinnings of the lithium-halogen exchange, present validated, step-by-step protocols for the in situ generation of the key intermediate, 1-cyclopentenyllithium, and demonstrate its subsequent trapping with various electrophiles. This document emphasizes experimental causality, safety, and reproducibility to empower researchers in leveraging this powerful synthetic transformation.
Theoretical Framework: The Lithium-Halogen Exchange
The core of this synthetic strategy is the lithium-halogen exchange, a powerful transmetalation reaction used to convert organic halides into highly reactive organolithium species.[1] When this compound is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi), the lithium and bromine atoms rapidly exchange positions.
Reaction: R-Li + R′-X → R-X + R′-Li[1]
This process is driven by the formation of a more stable organolithium species. The equilibrium favors the organolithium compound where the negative charge resides on the carbon atom with greater s-character.[1] In this case, the vinyllithium (sp² carbon) is more stable than the alkyllithium (sp³ carbon), driving the reaction forward to generate 1-cyclopentenyllithium.
The exchange is exceptionally fast, often occurring within minutes at temperatures as low as -78 °C to -120 °C.[2][3] The reaction rate for halides follows the trend I > Br > Cl, making this compound an ideal substrate.[1][4] While the precise mechanism is complex and can be influenced by solvent and aggregation states, it is widely believed to proceed through a nucleophilic pathway involving a transient "ate-complex".[1][3][4]
Figure 1: Mechanistic pathway of lithium-halogen exchange.
The resulting 1-cyclopentenyllithium is a potent nucleophile and a strong base, which is not isolated but generated in situ for immediate reaction with a suitable electrophile.[2][5][6]
Critical Safety and Handling Protocols
Trustworthiness in protocol begins with safety. Organolithium reagents like n-BuLi and t-BuLi are highly pyrophoric, reacting violently with air and moisture. All operations MUST be conducted under a strictly inert atmosphere (dry argon or nitrogen) using either a Schlenk line or an inert atmosphere glovebox.[7]
-
Glassware: All glassware must be rigorously dried in an oven at >120 °C for several hours and cooled under a stream of inert gas or in a desiccator immediately before use.
-
Solvents: Anhydrous solvents, typically diethyl ether (Et₂O) or tetrahydrofuran (THF), are essential. These should be obtained from a solvent purification system or freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone).
-
Reagent Transfer: Organolithium solutions are transferred using gas-tight syringes or cannulas. Never draw air into a syringe containing the reagent.
-
Quenching: Unused or excess organolithium reagent must be quenched carefully. A slow addition to a beaker of isopropanol or dry ice is a standard procedure, which should be performed in a fume hood behind a safety shield.[7]
Validated Experimental Protocols
The following protocols provide a framework for the generation and subsequent reaction of 1-cyclopentenyllithium.
Protocol 3.1: In Situ Generation of 1-Cyclopentenyllithium
This core protocol details the foundational lithium-halogen exchange reaction.
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Schlenk flask equipped with a magnetic stir bar and a rubber septum
-
Gas-tight syringes
-
Inert gas line (Argon or Nitrogen)
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Assemble a flame-dried Schlenk flask under a positive pressure of inert gas.
-
Via syringe, add this compound (1.0 eq) to the flask, followed by anhydrous Et₂O or THF to create an approximate 0.2 M solution.
-
Cool the flask to -78 °C using a dry ice/acetone bath and stir for 15 minutes to ensure thermal equilibrium.
-
While stirring vigorously, add n-butyllithium (1.05 eq) dropwise via syringe over 10-15 minutes. The choice of a slight excess of n-BuLi ensures complete consumption of the starting bromide.
-
After the addition is complete, allow the resulting colorless to pale yellow solution to stir at -78 °C for 30-60 minutes. The solution now contains 1-cyclopentenyllithium and is ready for reaction with an electrophile.
Protocol 3.2: Application in C-C Bond Formation - Synthesis of 1-(Cyclopent-1-en-1-yl)cyclopentan-1-ol
This protocol demonstrates trapping the vinyllithium intermediate with a ketone electrophile.[8][9]
Procedure:
-
Prepare the solution of 1-cyclopentenyllithium at -78 °C as described in Protocol 3.1 .
-
To this solution, add cyclopentanone (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise via syringe.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 1-2 hours.
-
Quench the reaction: Carefully and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the flask while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired tertiary alcohol.
Protocol 3.3: Application in Carboxylation - Synthesis of Cyclopent-1-ene-1-carboxylic acid
This protocol illustrates the reaction with carbon dioxide to form a carboxylic acid.[2]
Procedure:
-
Prepare the solution of 1-cyclopentenyllithium at -78 °C as described in Protocol 3.1 .
-
In a separate, dry flask, crush a surplus of dry ice (solid CO₂) into a powder under an inert atmosphere.
-
Using a cannula, slowly transfer the cold vinyllithium solution onto the crushed dry ice with vigorous stirring. A thick white precipitate will form.
-
Allow the mixture to slowly warm to room temperature, permitting excess CO₂ to sublime.
-
Quench and Workup: Add water to the residue, then acidify to a pH of ~2 using aqueous HCl (e.g., 1 M or 2 M).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography.
Data Summary and Expected Outcomes
The choice of organolithium reagent and electrophile dictates the reaction conditions and expected outcomes.
| Organolithium Reagent | Electrophile | Typical Conditions | Expected Product | Approx. Yield (%) |
| n-BuLi | Cyclopentanone | THF, -78 °C to RT | 1-(Cyclopent-1-en-1-yl)cyclopentan-1-ol | 75-90% |
| n-BuLi | CO₂ (Dry Ice) | Et₂O, -78 °C to RT | Cyclopent-1-ene-1-carboxylic acid | 80-95% |
| t-BuLi | Alkyl Iodide (R-I) | THF/Pentane, -100 °C | 1-Alkyl-cyclopent-1-ene | 60-80% |
| n-BuLi | DMF | THF, -78 °C to 0 °C | Cyclopent-1-ene-1-carbaldehyde | 70-85% |
Note: Yields are literature-approximated and highly dependent on substrate purity, reaction scale, and adherence to anhydrous/anaerobic techniques.
Troubleshooting and Experimental Causality
-
Low Yield: Often caused by insufficient drying of glassware/solvents or the presence of air. The organolithium reagent is readily quenched by trace protons. Ensure all equipment is meticulously prepared.
-
Formation of Butyl-cyclopentene: This side product arises if the reaction temperature is too high, allowing the n-BuLi to act as a nucleophile on the this compound before exchange can occur. Dropwise addition at -78 °C is critical to prevent this.
-
Formation of Octane and Butene: These byproducts can result from the reaction of n-BuLi with the n-butyl bromide formed during the exchange.[10] Performing the reaction at very low temperatures minimizes these side pathways. Using tert-butyllithium can also be an alternative, as the resulting tert-butyl bromide is more sterically hindered and prone to elimination, which can be managed.[3]
Visualized Experimental Workflow
The following diagram outlines the logical flow of a typical experiment, from initial setup to final product isolation.
Figure 2: General experimental workflow.
Conclusion
The lithium-halogen exchange on this compound is a highly efficient and reliable method for generating the 1-cyclopentenyllithium intermediate. This powerful vinyllithium reagent serves as a versatile nucleophile for constructing a wide array of substituted cyclopentene derivatives. By understanding the underlying mechanism and adhering to stringent anaerobic and anhydrous protocols, researchers can successfully employ this reaction to access complex molecular architectures relevant to drug discovery and materials science.
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Vinyllithium - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Negishi Coupling of 1-Bromocyclopent-1-ene
Introduction: Unlocking C(sp²)–C(sp²) Linkages with Cyclic Vinyl Bromides
The Negishi coupling, a Nobel Prize-winning transformation, stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This reaction, which couples an organozinc reagent with an organic halide or triflate, is catalyzed by palladium or nickel complexes.[1] Its broad scope extends to the coupling of sp³, sp², and sp hybridized carbon centers, making it a versatile tool for the construction of complex molecular architectures.[1]
This guide provides a detailed, step-by-step protocol for the Negishi coupling of 1-bromocyclopent-1-ene, a cyclic vinyl bromide. The insights and procedures outlined herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel compounds bearing a cyclopentenyl moiety. We will delve into the mechanistic underpinnings of the reaction, provide practical guidance on reagent selection and handling, and offer a comprehensive experimental protocol with troubleshooting advice.
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Negishi coupling lies in its well-defined catalytic cycle, which typically involves a palladium(0) species as the active catalyst. Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting potential issues.
The cycle commences with the oxidative addition of the vinyl bromide, this compound, to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate, where the cyclopentenyl group and the bromide are cis to each other. The next crucial step is transmetalation , where the organic group from the organozinc reagent is transferred to the palladium center, displacing the bromide. For the final step, reductive elimination , to occur, the two organic moieties on the palladium must be in a cis orientation. This step forms the new carbon-carbon bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
Caption: Catalytic cycle of the Negishi coupling.
Experimental Design and Considerations
The success of a Negishi coupling hinges on several critical parameters. The following sections provide insights into the key experimental choices for the reaction with this compound.
Catalyst and Ligand Selection
Palladium catalysts are generally preferred for their higher yields and functional group tolerance.[1] A common and effective precatalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. For more challenging couplings, catalysts based on bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, can be highly effective.
The Organozinc Reagent: Preparation and Handling
Organozinc reagents are sensitive to air and moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox).[1] They can be prepared beforehand or generated in situ. A common method for preparing arylzinc reagents involves the transmetalation of an organolithium or Grignard reagent with a zinc halide, such as zinc chloride (ZnCl₂).
Solvent and Temperature
Anhydrous tetrahydrofuran (THF) is the most commonly employed solvent for Negishi couplings. The reaction temperature can vary widely, from room temperature to reflux, depending on the reactivity of the coupling partners. For the coupling of a vinyl bromide like this compound, gentle heating is often sufficient.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of the necessary reagents and the execution of the Negishi coupling with this compound.
Protocol 1: Preparation of (4-Methoxyphenyl)zinc Chloride
This protocol details the preparation of a representative arylzinc reagent via transmetalation from the corresponding Grignard reagent.
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add magnesium turnings (1.2 equivalents) and a crystal of iodine to the flask.
-
Add a small amount of anhydrous THF and a solution of 4-bromoanisole (1.0 equivalent) in anhydrous THF dropwise to initiate the Grignard reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining 4-bromoanisole solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of anhydrous ZnCl₂ (1.1 equivalents) in anhydrous THF.
-
Cool the Grignard reagent solution to 0 °C and slowly add the ZnCl₂ solution via cannula.
-
Allow the mixture to warm to room temperature and stir for an additional hour. The resulting solution of (4-methoxyphenyl)zinc chloride is ready for use in the coupling reaction.
Protocol 2: Negishi Coupling of this compound with (4-Methoxyphenyl)zinc Chloride
This protocol outlines the palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
(4-Methoxyphenyl)zinc chloride solution (prepared as in Protocol 1)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
Reaction Workflow:
Caption: General experimental workflow.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).
-
Add anhydrous THF to dissolve the catalyst.
-
Add this compound (1.0 equivalent) to the catalyst solution.
-
Slowly add the solution of (4-methoxyphenyl)zinc chloride (1.2-1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1-(4-methoxyphenyl)cyclopent-1-ene.
Data Summary and Expected Outcomes
The following table summarizes typical reaction parameters for the Negishi coupling of this compound with various organozinc reagents. Yields are generally good to excellent, demonstrating the robustness of this methodology.
| Entry | Organozinc Reagent (R-ZnX) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (3) | THF | 50 | 12 | ~85 |
| 2 | (4-Methoxyphenyl)zinc chloride | Pd(PPh₃)₄ (3) | THF | 50 | 12 | ~90 |
| 3 | (Thiophen-2-yl)zinc bromide | Pd(dppf)Cl₂ (2) | THF | 60 | 10 | ~80 |
| 4 | Cyclopentenylzinc bromide | Pd(PPh₃)₄ (5) | THF | RT | 24 | ~75 |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a different precatalyst/ligand combination. |
| Poor quality organozinc reagent | Ensure anhydrous conditions during preparation and use freshly prepared reagent. | |
| Insufficient temperature | Gradually increase the reaction temperature. | |
| Formation of Homocoupled Products | Reaction conditions favoring homocoupling | Use a slight excess of the organozinc reagent. Consider a different catalyst or ligand. |
| Decomposition of Reagents | Presence of air or moisture | Strictly adhere to inert atmosphere and anhydrous techniques. |
Conclusion
The Negishi coupling of this compound is a highly effective and reliable method for the synthesis of a diverse range of 1-substituted cyclopentene derivatives. By carefully controlling the reaction parameters, particularly the quality of the organozinc reagent and the choice of catalyst, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this powerful cross-coupling reaction in synthetic endeavors.
References
Application Notes & Protocols: 1-Bromocyclopent-1-ene as a Versatile Precursor for Cyclopentadiene Derivatives
Foreword: Unlocking the Potential of the Cyclopentadienyl Scaffold
The cyclopentadienyl (Cp) moiety and its derivatives are cornerstones of modern chemistry, finding indispensable roles from organometallic catalysis to the synthesis of complex pharmacophores and advanced materials. The strategic introduction of substituents onto this five-membered ring system allows for the fine-tuning of electronic, steric, and chiral properties. 1-Bromocyclopent-1-ene has emerged as a highly valuable and versatile starting material for accessing a diverse array of these functionalized cyclopentadiene derivatives. Its vinyl bromide functionality serves as a robust handle for a variety of carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-couplings.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. We move beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring that the protocols described herein are not just recipes, but self-validating systems for robust and reproducible synthesis.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The resulting substituted cyclopentene products can often be readily converted to the corresponding cyclopentadiene derivatives in situ or in a subsequent step, typically through deprotonation with a suitable base. We will detail three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Stille, and Sonogashira reactions.
Suzuki-Miyaura Coupling: Forging Aryl- and Vinyl-Cyclopentadienes
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1] The reaction facilitates the coupling of this compound with a wide range of boronic acids and their esters. The catalytic cycle involves the oxidative addition of the vinyl bromide to a Pd(0) species, followed by transmetalation with the activated boronic acid and reductive elimination to yield the coupled product.[2]
Protocol: Synthesis of 1-Aryl-cyclopent-1-ene via Suzuki-Miyaura Coupling
Materials:
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[5]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O, 5:1 mixture)[5]
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure the removal of oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.
-
Substrate Addition: Add this compound (1.0 eq) to the reaction mixture via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[5][6]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 90-98 |
| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 75-85 |
Note: This data is illustrative, based on typical yields for related substrates.[5] Optimization may be required for specific boronic acids.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling: An Alternative C-C Bond Formation
The Stille coupling offers a powerful alternative, utilizing organostannane reagents.[7] A key advantage is the stability and inertness of organostannanes to many reaction conditions, though their toxicity necessitates careful handling.[8] The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[9]
Protocol: Synthesis of 1-Vinyl-cyclopent-1-ene via Stille Coupling
Materials:
-
This compound (1.0 eq)
-
Organostannane (e.g., Vinyltributyltin, 1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[10]
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)[9]
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the palladium catalyst (0.02-0.05 eq) in the anhydrous, degassed solvent.
-
Reagent Addition: Add the organostannane (1.1 eq) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.[10]
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This precipitates the tin byproducts.[10]
-
Filtration: Filter the mixture through a pad of Celite®, washing thoroughly with an organic solvent (e.g., ethyl acetate).
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for coupling terminal alkynes with vinyl halides, creating conjugated enynes.[11][12] This reaction is typically co-catalyzed by palladium and copper(I) salts. The resulting 1-alkynylcyclopentene derivatives are valuable building blocks for more complex structures.
Protocol: Synthesis of 1-(Phenylethynyl)cyclopent-1-ene via Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))[13]
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base, this compound (1.0 eq), and the terminal alkyne (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion. The reaction is often rapid (1-6 hours).
-
Monitoring: Monitor by TLC for the disappearance of the starting bromide.
-
Workup: Once complete, dilute the mixture with an organic solvent and filter through a short pad of silica gel to remove the catalyst and salts, washing with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Diagram: Overall Synthetic Workflow
Caption: Synthetic pathway from this compound to polycyclic compounds.
Subsequent Transformations: Synthesis of Fulvenes
Fulvenes are a fascinating class of cross-conjugated olefins with unique chemical properties.[14][15] They are readily synthesized by the condensation of cyclopentadiene with aldehydes or ketones, often catalyzed by a base like pyrrolidine or an alkoxide.[16] The substituted cyclopentadienes generated from the cross-coupling of this compound can be used directly in these condensation reactions to produce highly substituted fulvenes.
Protocol: General Procedure for Fulvene Synthesis
-
Generation of Cyclopentadienyl Anion: The substituted cyclopentadiene derivative (prepared as described above) is treated with a base (e.g., NaH, LDA, or KOtBu) in an anhydrous solvent like THF to generate the corresponding cyclopentadienyl anion.
-
Condensation: The solution of the anion is cooled (typically to 0 °C or -78 °C) and the desired aldehyde or ketone (1.0 eq) is added slowly.
-
Reaction and Quench: The reaction is stirred for several hours and then quenched by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: The product is extracted into an organic solvent, dried, and purified by column chromatography or distillation.
Application in Synthesis: The Diels-Alder Reaction
Cyclopentadiene and its derivatives are exceptionally reactive dienes in [4+2] cycloaddition (Diels-Alder) reactions, a fact that has been exploited in countless total syntheses.[17][18] The ability to install various substituents onto the cyclopentadiene ring via cross-coupling provides a powerful tool for controlling the stereochemistry and regiochemistry of these cycloadditions and for introducing functionality into the resulting polycyclic adducts.[19][20][21]
Protocol: General Procedure for Diels-Alder Reaction
-
Reactant Mixing: In a suitable flask, dissolve the freshly prepared or distilled substituted cyclopentadiene derivative (1.0 eq) in a solvent (e.g., dichloromethane, toluene, or sometimes water).[18]
-
Dienophile Addition: Add the dienophile (e.g., maleic anhydride, an acrylate, or a quinone) to the solution. For highly reactive cyclopentadienes, this is often done at 0 °C or room temperature.
-
Reaction Conditions: Stir the mixture at the appropriate temperature. The high reactivity of cyclopentadienes often means the reaction is complete within a few hours at room temperature.[17] In some cases, heating in a sealed tube may be required for less reactive partners.[20]
-
Isolation: The product can often be isolated by simply removing the solvent under reduced pressure. If necessary, purification can be achieved by recrystallization or column chromatography.
Conclusion and Future Outlook
This compound serves as a versatile and powerful precursor for a wide range of substituted cyclopentadiene derivatives. Through robust and well-established palladium-catalyzed cross-coupling reactions, researchers can readily install aryl, vinyl, and alkynyl functionalities. These derivatives are not merely synthetic curiosities; they are potent intermediates for the construction of complex molecules, from fulvenes for materials science to intricate polycyclic scaffolds via the Diels-Alder reaction for drug discovery. The protocols and principles outlined in this guide provide a solid foundation for leveraging the synthetic potential of this valuable building block.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | C5H7Br | CID 10964660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. An efficient catalytic method for fulvene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 17. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sciforum.net [sciforum.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 1-Bromocyclopent-1-ene
From the Desk of the Senior Application Scientist
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 1-bromocyclopent-1-ene. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile vinyl bromide in their synthetic pathways. The formation of a C(sp²)-C(sp²) bond with this compound can be challenging, often plagued by issues of low yield, catalyst deactivation, and competing side reactions.
This document moves beyond standard protocols to provide a deeper, mechanistic understanding of the reaction's intricacies. Our goal is to empower you with the knowledge to not only troubleshoot existing issues but also to proactively design robust and high-yielding coupling reactions from the outset.
Frequently Asked Questions (FAQs)
Q1: What is the best general palladium catalyst system for coupling this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on the coupling partner (the organoboron reagent). However, for a vinyl bromide like this compound, a highly effective starting point is a system composed of a palladium(0) precursor and a bulky, electron-rich phosphine ligand.
-
Palladium Precursors: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are excellent choices. While Pd(OAc)₂ is a Pd(II) source, it is readily reduced in situ to the active Pd(0) species.
-
Ligands: Buchwald-type phosphine ligands such as SPhos or XPhos are often superior for vinyl halides.[1][2] These ligands promote rapid oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[3] For simpler systems, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective.[4]
The combination of Pd₂(dba)₃ with a bulky phosphine ligand like P(t-Bu)₃ is known to be highly active for reactions involving vinyl bromides.[5]
Q2: Which base should I choose, and how does it impact the reaction?
A2: The base plays a crucial role in activating the boronic acid for the transmetalation step.[5] The choice of base can significantly influence yield and side-product formation.
-
Potassium Phosphate (K₃PO₄): This is often an excellent first choice. It is a moderately strong base that is effective in many solvent systems and is known to minimize side reactions like dehalogenation.[4][6]
-
Carbonates (K₂CO₃, Cs₂CO₃): These are also widely used.[7] Cesium carbonate is more soluble and more basic, which can be beneficial for less reactive coupling partners. Sodium carbonate (Na₂CO₃) is another effective option.[8][9]
-
Hydroxides and Alkoxides (NaOH, KOtBu): These are very strong bases and should be used with caution. They can promote side reactions, especially if your substrates have base-sensitive functional groups.
The base's strength and solubility must be matched with the solvent system. For instance, in a biphasic system like toluene/water, an inorganic base like K₃PO₄ is ideal.[3]
Q3: What are the best solvents for this coupling?
A3: The Suzuki reaction is famously tolerant of various solvents, including aqueous mixtures, which is a significant advantage.[3][10] For this compound, common and effective solvent systems include:
-
Toluene/Water or Dioxane/Water: These biphasic systems are robust and widely applicable.[3][7] They effectively dissolve the organic substrates and the inorganic base, facilitating the reaction at the phase interface.
-
Tetrahydrofuran (THF)/Water: Another excellent choice, particularly for reactions at moderate temperatures.
-
Aprotic Polar Solvents (DMF, DME): Solvents like N,N-dimethylformamide (DMF) or 1,2-dimethoxyethane (DME) can also be used, sometimes without water. However, be aware that these solvents can be more difficult to remove during workup.
The addition of water is often beneficial as it helps dissolve the inorganic base and can accelerate the transmetalation step.[11]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q4: My yield is consistently low or zero. What are the primary causes and solutions?
A4: Low yield is a common frustration that can stem from several sources. A systematic approach is key to identifying the root cause.[12][13]
| Potential Cause | Explanation | Recommended Solution(s) |
| Inactive Catalyst | The Pd(0) catalyst can be oxidized to an inactive state by atmospheric oxygen. The phosphine ligand can also degrade. | 1. Degas Rigorously: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes or by using freeze-pump-thaw cycles.[6] 2. Use Fresh Reagents: Ensure your palladium source and ligands are not old or degraded. Use pre-catalysts like XPhos Pd G3 if available. |
| Protodeboronation | The boronic acid C-B bond is cleaved by water or other proton sources, destroying the nucleophile before it can couple.[13] | 1. Switch to a Boronic Ester: Use a pinacol boronate ester (Bpin) of your coupling partner. They are significantly more stable.[7] 2. Use a Milder Base: Strong bases can accelerate this side reaction. Switch from hydroxides to K₃PO₄ or K₂CO₃. 3. Minimize Water: While some water is often beneficial, using a large excess can promote protodeboronation. Try reducing the amount of water or using anhydrous conditions with a base like K₃PO₄.[13] |
| Poor Reagent Solubility | If the vinyl bromide, boronic acid, or base is not sufficiently soluble at the reaction temperature, the reaction will be slow or incomplete.[13][14] | 1. Change Solvent System: If using toluene, try a more polar solvent like dioxane or THF. 2. Increase Temperature: Gently increasing the temperature can improve solubility and reaction rate. Monitor for substrate/product decomposition. |
| Sub-optimal Stoichiometry | Using a 1:1 ratio of reactants can lead to incomplete conversion of the limiting reagent. | 1. Use an Excess of Boronic Acid: A slight excess (1.1 to 1.5 equivalents) of the boronic acid or ester is standard practice to drive the reaction to completion. |
Q5: I'm observing significant amounts of homocoupled biaryl (from the boronic acid). How can I prevent this?
A5: Homocoupling of the boronic acid (R-B(OH)₂ → R-R) is typically caused by the presence of Pd(II) species and oxygen.[7][15] This side reaction consumes your nucleophile and complicates purification.
Causality: Pd(II) can react directly with two molecules of the organoboron reagent to form the homocoupled product, reducing the Pd(II) to Pd(0) in the process.[15] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), perpetuating this unwanted cycle.
Solutions:
-
Thorough Degassing: This is the most critical step. Removing oxygen from the reaction mixture minimizes the re-oxidation of Pd(0) to Pd(II).[7][16]
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous over Pd(II) sources like Pd(OAc)₂.
-
Add a Reducing Agent: In some industrial processes, a mild reducing agent like potassium formate is added to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[15]
Q6: My main side product is cyclopentene, resulting from dehalogenation. How do I suppress this?
A6: Dehalogenation (or proto-debromination) is the replacement of the bromine atom with hydrogen. This is a common side reaction for aryl and vinyl halides.[6][7]
Causality: After oxidative addition, the resulting organopalladium(II) intermediate can sometimes react with a hydride source in the mixture (e.g., from solvent, base, or water) to undergo reductive elimination, releasing the dehalogenated product.[7]
Solutions:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos). These ligands tend to favor the desired reductive elimination pathway over dehalogenation.[6]
-
Base Selection: Avoid amine bases or strong hydroxide bases if dehalogenation is a problem. K₃PO₄ is often a better choice.
-
Protecting Groups: In some specific heterocyclic systems, dehalogenation can be suppressed by protecting nearby N-H groups. While not directly applicable to this compound itself, this principle is important for more complex substrates.[17]
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams are provided.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Grignard Reagent Formation with 1-Bromocyclopent-1-ene
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of Grignard reagents from 1-bromocyclopent-1-ene. The formation of vinyl Grignards can be less straightforward than their alkyl or aryl counterparts. This resource provides in-depth troubleshooting advice and frequently asked questions in a structured Q&A format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound fails to initiate. What are the most common causes?
A1: Failure to initiate is the most frequent issue. The primary culprits are typically related to the magnesium surface's passivity and the presence of moisture.[1][2]
-
Inactive Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.[1][3] This oxide layer must be physically or chemically removed to expose a fresh, reactive magnesium surface.
-
Presence of Moisture: Grignard reagents are potent bases and will react readily with even trace amounts of water.[1][4] This will quench the reagent as it forms, preventing the reaction from starting. Sources of water can include the solvent, glassware, atmosphere, and even the starting materials themselves.[1]
-
Low Reaction Temperature: While Grignard reactions are exothermic, they often require a small amount of initial energy (activation energy) to begin.[1] If the reaction mixture is too cold, it may not have enough energy to overcome this initial barrier.
Q2: I've tried activating the magnesium with iodine, but the reaction still won't start. What other activation methods can I use?
A2: While iodine is a common and often effective activator, some systems, especially those involving less reactive halides like vinyl bromides, may require more robust activation techniques.[5][6]
Here are several alternative methods:
-
Mechanical Activation: Physically crushing a few pieces of magnesium with a dry glass rod inside the reaction flask can break the oxide layer and expose fresh metal.[1] Vigorous stirring can also help.[7]
-
Chemical Activation with 1,2-Dibromoethane: Adding a few drops of 1,2-dibromoethane is a highly effective method.[4][7] It reacts readily with the magnesium to form ethylene gas and magnesium bromide, which helps to clean and activate the surface.[8] The observation of bubbling (ethylene evolution) is a good indicator of successful activation.
-
Using a "Grignard Initiator": Adding a small amount of a pre-formed, highly reactive Grignard reagent can sometimes kick-start a sluggish reaction.[8]
-
Ultrasound: Sonication can be used to physically disrupt the MgO layer on the magnesium surface.[4][8]
-
Rieke Magnesium: For particularly challenging substrates, using highly reactive Rieke magnesium, which is prepared by reducing a magnesium salt, can be very effective.[5][9]
| Activation Method | Description | Key Advantages | Considerations |
| Iodine | A crystal of iodine is added to the magnesium, which etches the oxide layer.[2] | Simple and effective for many substrates.[2] The disappearance of the purple color can indicate initiation.[10] | May not be sufficient for very unreactive halides. |
| 1,2-Dibromoethane | A few drops are added to react with the magnesium, exposing a fresh surface.[7] | Highly effective; the evolution of ethylene gas provides a visual cue of activation.[11] | Introduces a small amount of bromide into the reaction. |
| Mechanical Grinding | Physically crushing the magnesium turnings in the flask.[1] | Avoids the use of chemical activators.[2] | Requires care to avoid breaking the glassware. |
| Ultrasound | Uses ultrasonic waves to break up the oxide layer.[8] | Can be very effective for difficult initiations. | Requires specialized equipment. |
Q3: The reaction starts but then stops, or my yield of the cyclopentenylmagnesium bromide is very low. What's happening?
A3: This often points to two main issues: ongoing contamination with water or the occurrence of side reactions.
-
Insufficiently Anhydrous Conditions: Even if the reaction initiates, trace amounts of water being introduced from the solvent, glassware, or atmosphere will continuously quench the Grignard reagent as it forms, leading to low yields.[1] It is crucial to maintain scrupulously dry conditions throughout the entire process.
-
Wurtz Coupling: A major side reaction is the Wurtz coupling, where a newly formed Grignard molecule reacts with a molecule of unreacted this compound to form a dimer (1,1'-bi(cyclopent-1-ene)).[12][13] This consumes both the starting material and the desired product.
Q4: How can I minimize the Wurtz coupling side reaction?
A4: The Wurtz coupling reaction is often promoted by high local concentrations of the alkyl halide and elevated temperatures.[13][14] To suppress this side reaction:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This keeps the concentration of the halide low in the reaction flask at any given time, favoring the reaction with magnesium over the coupling reaction.[13]
-
Temperature Control: The formation of a Grignard reagent is exothermic.[12] It's important to control the reaction temperature. While some initial warming might be needed, once the reaction is underway, it may require cooling to maintain a steady rate and prevent excessive heat buildup that can favor the Wurtz reaction.[13]
-
Solvent Choice: While diethyl ether and tetrahydrofuran (THF) are the most common solvents, THF's higher boiling point can sometimes lead to more Wurtz coupling.[1][13] For some substrates, using diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) can be advantageous.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the formation of cyclopentenylmagnesium bromide.
// Nodes start [label="Reaction Fails to Initiate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_anhydrous [label="Are Conditions Scrupulously Anhydrous?", fillcolor="#FBBC05", fontcolor="#202124"]; check_mg_activation [label="Is Magnesium Activation Sufficient?", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is the Temperature Appropriate?", fillcolor="#FBBC05", fontcolor="#202124"];
improve_drying [label="Solution: Flame-dry glassware, distill solvent, use fresh, dry starting materials.", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_activation [label="Solution: Use a more potent activation method (e.g., 1,2-dibromoethane, mechanical grinding).", fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_temp [label="Solution: Gentle warming with a heat gun or warm water bath to initiate.", fillcolor="#34A853", fontcolor="#FFFFFF"];
low_yield [label="Low Yield or Reaction Stops Prematurely", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_wurtz [label="Is Wurtz Coupling Occurring?", fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Are Starting Materials Pure?", fillcolor="#FBBC05", fontcolor="#202124"];
mitigate_wurtz [label="Solution: Slow, dropwise addition of halide. Maintain moderate temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify_reagents [label="Solution: Purify this compound (e.g., pass through alumina). Use high-purity magnesium.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_anhydrous; check_anhydrous -> improve_drying [label="No"]; check_anhydrous -> check_mg_activation [label="Yes"];
check_mg_activation -> change_activation [label="No"]; check_mg_activation -> check_temp [label="Yes"];
check_temp -> adjust_temp [label="No (Too Cold)"]; check_temp -> low_yield [label="Yes, but..."];
low_yield -> check_anhydrous; low_yield -> check_wurtz; check_wurtz -> mitigate_wurtz [label="Yes"]; check_wurtz -> check_purity [label="No"];
check_purity -> purify_reagents [label="No"]; } Caption: Troubleshooting workflow for failed Grignard reagent formation.
Experimental Protocols
Protocol 1: General Procedure for the Formation of Cyclopentenylmagnesium Bromide
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (one small crystal) or 1,2-dibromoethane (a few drops)
Apparatus Setup:
-
Assemble a three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under vacuum.[1]
-
Assemble the apparatus while still warm and allow it to cool under a stream of inert gas (e.g., Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.[12]
Procedure:
-
Place the magnesium turnings in the reaction flask.
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[1][7]
-
In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.
-
Add a small portion (~10%) of the bromide solution to the magnesium.
-
Initiation is indicated by the disappearance of the iodine color (if used), gentle bubbling, and the formation of a cloudy, grayish solution.[6][15] Gentle warming with a heat gun or your palm may be necessary to start the reaction.[6]
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[15]
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray-to-brown solution is the Grignard reagent.[10]
Protocol 2: Titration to Determine Grignard Reagent Concentration
It is highly recommended to determine the concentration of your freshly prepared Grignard reagent before use in subsequent reactions.[15]
Materials:
-
Anhydrous iodine (I₂)
-
Anhydrous THF or diethyl ether
-
Flame-dried vial with a septum and stir bar
Procedure:
-
To a flame-dried vial under an inert atmosphere, add a precisely weighed amount of iodine (e.g., ~100 mg) and dissolve it in the anhydrous solvent. The solution will be dark brown.[15]
-
Cool the vial to 0°C in an ice bath.
-
Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously.
-
The endpoint is reached when the dark brown color of the iodine disappears, and the solution becomes colorless or light yellow.[15]
-
Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. homework.study.com [homework.study.com]
- 5. adichemistry.com [adichemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. "PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANI" by TIMOTHY P BURNS [digitalcommons.unl.edu]
- 10. benchchem.com [benchchem.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Coupling Reactions of 1-Bromocyclopent-1-ene
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide provides in-depth troubleshooting for common side reactions encountered during palladium-catalyzed cross-coupling reactions with 1-bromocyclopent-1-ene. This resource is designed to offer practical, field-proven insights to enhance the success of your synthetic endeavors.
Introduction to Coupling Reactions with this compound
This compound is a valuable building block in organic synthesis, enabling the formation of carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. The most commonly employed methods include the Suzuki-Miyaura, Stille, and Sonogashira couplings. While powerful, these reactions are not without their challenges. Understanding and mitigating common side reactions is crucial for achieving high yields and purity of the desired cyclopentene derivatives. This guide provides a structured, question-and-answer approach to troubleshoot issues you may encounter in the lab.
I. Suzuki-Miyaura Coupling: Challenges and Solutions
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids.[1][2] However, several side reactions can diminish the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is producing a significant amount of a biphenyl-like byproduct instead of my desired coupled product. What is happening?
A1: You are likely observing homocoupling of your boronic acid coupling partner.[3][4][5] This side reaction is one of the most common issues in Suzuki-Miyaura couplings and results in the formation of a symmetrical biaryl product from two molecules of the boronic acid.[3][4][5][6]
Q2: What causes the homocoupling of boronic acids?
A2: Homocoupling is often promoted by the presence of molecular oxygen in the reaction mixture.[7] Oxygen can facilitate the oxidation of the Pd(0) catalyst to a Pd(II) species, which can then react with the boronic acid to generate the homocoupled product.[2] In some cases, homocoupling can also occur through a mechanism involving protonolysis followed by a second transmetalation.[3][4][5]
Q3: I'm seeing a significant amount of cyclopentene in my reaction mixture. What is the cause of this byproduct?
A3: The formation of cyclopentene is likely due to protodebromination (also referred to as dehalogenation) of your this compound starting material.[4] In this process, the bromine atom is replaced by a hydrogen atom.
Q4: What reaction conditions favor protodebromination?
A4: Protodebromination can be caused by sources of hydride that react with the palladium intermediate. This can occur in the presence of certain bases or solvents that can act as hydride donors.[2]
Q5: My boronic acid seems to be degrading during the reaction, leading to low yields. What is this side reaction?
A5: This is likely due to protodeboronation, a reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[8] This side reaction consumes your nucleophilic coupling partner and reduces the overall yield.[8]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Boronic Acid Homocoupling | 1. Presence of oxygen.[7] 2. Inefficient catalytic cycle. | 1. Degas Solvents: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[9] 2. Use Fresh Catalyst: Ensure your palladium catalyst is active. 3. Ligand Choice: Employ bulky, electron-rich phosphine ligands, such as SPhos, which can promote the desired cross-coupling pathway.[3][4] |
| Protodebromination of this compound | 1. Unsuitable base or solvent. 2. Slow transmetalation step. | 1. Base Selection: Use a non-coordinating, anhydrous base like Cs₂CO₃ or K₃PO₄. 2. Solvent System: Anhydrous solvents such as toluene or dioxane are often preferred. 3. Optimize Ligand: A suitable ligand can accelerate the transmetalation step, minimizing the lifetime of the intermediate susceptible to protodebromination. |
| Protodeboronation | 1. Presence of water and/or acidic or basic conditions.[8] | 1. Anhydrous Conditions: While some water can be beneficial for Suzuki couplings, excessive amounts can promote protodeboronation. Use anhydrous solvents and reagents if this is a persistent issue. 2. pH Control: The stability of boronic acids is pH-dependent. Ensure the chosen base does not create overly harsh conditions. |
| β-Hydride Elimination | 1. Presence of β-hydrogens on the organoborane partner. | 1. Appropriate Catalyst System: While less common with sp²-hybridized partners, if using alkylboranes, consider nickel catalysts or ligands with wider bite angles to suppress β-hydride elimination.[10] |
Visualizing the Suzuki-Miyaura Catalytic Cycle and Side Reactions
Caption: Suzuki-Miyaura catalytic cycle and competing side reactions.
II. Stille Coupling: Overcoming Common Hurdles
The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organohalide.[11][12][13][14] A key advantage is the stability of organostannanes to air and moisture.[11][12] However, the toxicity of tin reagents and the potential for side reactions are important considerations.
Frequently Asked Questions (FAQs)
Q1: My Stille coupling of this compound is giving a dimeric product of my organostannane. What is this side reaction?
A1: You are observing the homocoupling of the organostannane reagent, which is the most common side reaction in Stille couplings.[11][12][13] This leads to the formation of an R²-R² dimer, where R² is the organic group from your organostannane.[11]
Q2: What are the mechanisms behind organostannane homocoupling?
A2: There are two primary proposed mechanisms. One involves the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, followed by reductive elimination.[11] The other is a radical process involving the Pd(0) catalyst.[11]
Troubleshooting Guide: Stille Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Organostannane Homocoupling | 1. Inefficient transmetalation. 2. Reaction conditions favoring dimerization. | 1. Ligand Selection: Use electron-rich and bulky phosphine ligands to accelerate the desired catalytic cycle. 2. Additive Use: The addition of copper(I) salts can sometimes suppress homocoupling. 3. Temperature Control: Running the reaction at the lowest effective temperature can minimize side reactions. |
| Difficulty Removing Tin Byproducts | 1. Inherent properties of organotin compounds. | 1. Aqueous KF Workup: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble fluorides.[12] 2. Chromatography: Use of triethylamine in the eluent during silica gel chromatography can aid in the removal of tin residues.[12][15] |
Visualizing the Stille Coupling Workflow
Caption: Recommended workflow for Stille coupling and purification.
III. Sonogashira Coupling: Minimizing Alkyne Dimerization
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with a vinyl or aryl halide.[16] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[16]
Frequently Asked Questions (FAQs)
Q1: In my Sonogashira reaction with this compound and a terminal alkyne, I am isolating a significant amount of a diyne byproduct. What is happening?
A1: This is a classic case of alkyne homocoupling, often referred to as Glaser coupling.[16][17][18] It is the most prevalent side reaction in Sonogashira couplings, where two molecules of the terminal alkyne couple to form a symmetrical 1,3-diyne.[17]
Q2: What promotes Glaser coupling in Sonogashira reactions?
A2: The presence of the copper(I) co-catalyst and oxygen is the primary driver of this side reaction.[16][19] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[16][19] Therefore, running the reaction under strictly inert conditions is crucial.[16]
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Alkyne Homocoupling (Glaser Coupling) | 1. Presence of oxygen.[16][19] 2. High concentration of copper(I) catalyst.[19] 3. Slow cross-coupling rate. | 1. Rigorous Degassing: Ensure all solvents and reagents are thoroughly deoxygenated.[16][19] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. 2. Copper-Free Conditions: If homocoupling is persistent, consider a copper-free Sonogashira protocol.[16][19] This may require more active palladium catalysts or higher temperatures. 3. Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its concentration low, favoring the cross-coupling pathway over homocoupling.[17][19] |
Protocol: Copper-Free Sonogashira Coupling of this compound
-
To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if required.
-
Add this compound (1.0 equiv.) and a suitable base (e.g., a bulky amine base like diisopropylethylamine or an inorganic base like Cs₂CO₃).
-
Add the degassed solvent (e.g., THF, dioxane, or DMF).
-
Subject the mixture to three vacuum/inert gas backfill cycles.
-
Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically 50-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. General Considerations for All Coupling Reactions
β-Hydride Elimination:
While less of a concern with sp²-hybridized substrates like this compound, β-hydride elimination can become a significant side reaction if the coupling partner contains β-hydrogens (e.g., an alkyl group).[10][20] This process leads to the formation of an alkene byproduct. The choice of ligand is critical in suppressing this unwanted pathway; bulky, electron-rich ligands often favor the desired reductive elimination over β-hydride elimination.[21] In some cases, specialized catalyst systems have been developed to suppress this side reaction.[22]
References
- 1. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 15. youtube.com [youtube.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
Technical Support Center: Purification of Products from 1-Bromocyclopent-1-ene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-bromocyclopent-1-ene. This versatile vinyl bromide is a key intermediate in forming substituted cyclopentene rings, which are prevalent in many biologically active molecules and advanced materials. However, the purification of its reaction products can present unique challenges.
This guide is structured to provide direct, actionable solutions to common purification and troubleshooting issues encountered in the laboratory. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for successful outcomes.
General Principles of Purification
Before addressing reaction-specific issues, it's crucial to have a logical framework for purification. The choice between techniques like extraction, distillation, chromatography, and recrystallization depends on the physical properties of your product and the impurities present.
Caption: A decision workflow for selecting the appropriate purification technique.
Section 1: Troubleshooting Grignard Reaction Products
Grignard reactions using this compound are fundamental for C-C bond formation. However, the high reactivity of the Grignard reagent can lead to specific side products.[1]
Q1: After my Grignard reaction and workup, I see a significant amount of cyclopentene in my crude NMR. Why did this happen and is it removable?
A: The presence of cyclopentene is a classic sign that your Grignard reagent was quenched by a proton source. The cyclopentenylmagnesium bromide is a strong base and will readily react with any acidic protons, most commonly from residual water in your glassware or solvent, or even atmospheric moisture.[1]
-
Causality: To form the Grignard reagent, strictly anhydrous conditions are mandatory. All glassware must be flame- or oven-dried, and anhydrous solvents are essential.[1] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting & Purification:
-
Prevention: The best solution is prevention. Ensure all components of your reaction are scrupulously dry.
-
Removal: Cyclopentene is highly volatile (Boiling Point: ~44 °C) compared to typical alcohol products from Grignard reactions. It can often be removed by gentle heating under reduced pressure using a rotary evaporator. If your product is also volatile, a careful fractional distillation is the most effective method.
-
Q2: My TLC plate shows a non-polar spot that is not my starting material. What is this byproduct?
A: This is likely the homocoupling product, 1,1'-bi(cyclopent-1-ene), formed by a Wurtz-type coupling reaction. This can occur between the Grignard reagent and unreacted this compound.[2]
-
Causality: This side reaction is often favored by higher temperatures and high concentrations of the alkyl halide.[3]
-
Troubleshooting & Purification:
-
Minimization: To reduce its formation, ensure the this compound is added slowly and in a controlled manner to the magnesium turnings to maintain a gentle reflux and avoid localized high concentrations.[4]
-
Removal: The homocoupled product is a non-polar hydrocarbon. It can be effectively separated from more polar alcohol products using flash column chromatography. A non-polar eluent system (e.g., hexanes/ethyl acetate) will elute the non-polar byproduct first.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₅H₇Br | 147.01 | ~140 | Starting Material.[5][6] |
| Cyclopentene | C₅H₈ | 68.12 | ~44 | Common quenching byproduct. |
| 1,1'-Bi(cyclopent-1-ene) | C₁₀H₁₄ | 134.22 | ~196 | Homocoupling byproduct. |
Section 2: Purification Challenges in Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful method for creating C(sp²)-C(sp²) bonds, frequently used to couple this compound with aryl or vinyl boronic acids.[7] Purification often involves removing catalyst residues and boron-containing byproducts.
Q3: My purified product is a solid, but it's off-color (yellow or gray). I suspect palladium catalyst contamination. How do I remove it?
A: Residual palladium is a common issue in cross-coupling reactions and can be problematic for downstream applications, especially in drug development. The color often comes from palladium black, a form of Pd(0).
-
Causality: The palladium catalyst, while used in small amounts, can be difficult to remove completely as it can exist in various forms, some of which are soluble in organic solvents.
-
Troubleshooting & Purification:
-
Celite Filtration: After the reaction is complete, filter the crude mixture through a pad of Celite®.[8] This will remove a significant portion of the insoluble palladium species.
-
Aqueous Washes: During the workup, washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help sequester palladium into the aqueous phase. Use with caution and ensure proper waste disposal.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal can adsorb palladium residues. The charcoal is then removed by filtration.
-
Silica Gel Plug: For less polar products, passing a solution of the crude material through a short plug of silica gel, eluting with a moderately polar solvent, can effectively trap the polar catalyst residues at the top of the plug.
-
Q4: My crude NMR shows signals consistent with my desired product, but also a significant amount of a symmetrical, non-polar aromatic compound. What is it?
A: This is almost certainly the homocoupling product of your boronic acid (e.g., biphenyl if you used phenylboronic acid).
-
Causality: Homocoupling of boronic acids is a major side reaction in Suzuki couplings. It is often promoted by the presence of oxygen and can occur if the transmetalation step is slow.[9] The mechanism involves the coupling of two boronic acid molecules, catalyzed by the palladium species.
-
Troubleshooting & Purification:
-
Prevention: Ensure your reaction is thoroughly degassed before adding the palladium catalyst. Using a slight excess of the boronic acid can sometimes be beneficial, but this makes purification more challenging. The choice of base is also critical; potassium phosphate (K₃PO₄) is often effective.[10]
-
Removal: The homocoupled byproduct is typically non-polar and can be separated from the desired cross-coupled product by flash column chromatography. If the desired product is a solid, recrystallization may also be effective, as the symmetrical homocoupled product often has different crystallization properties.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US3793381A - Process for purifying cyclopentene - Google Patents [patents.google.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | C5H7Br | CID 10964660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Preventing Homocoupling in 1-Bromocyclopent-1-ene Reactions
Welcome to the technical support center for organometallic cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling side reactions when using 1-bromocyclopent-1-ene as a substrate. My goal is to provide you with not just protocols, but a deep, mechanistic understanding of why these side reactions occur and how to strategically prevent them.
Introduction: The Challenge of 1,1'-bi(cyclopent-1-enyl) Formation
This compound is a valuable building block in organic synthesis, allowing for the introduction of a cyclopentene moiety onto a wide range of molecules. However, its participation in popular cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings is often plagued by the formation of the undesired homocoupling product, 1,1'-bi(cyclopent-1-enyl). This not only consumes the starting material and reduces the yield of the desired product but also introduces significant purification challenges.
This guide will delve into the common causes of this side reaction and provide detailed, evidence-based strategies to mitigate its formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common questions and issues encountered when working with this compound in cross-coupling reactions.
Q1: I'm observing a significant amount of 1,1'-bi(cyclopent-1-enyl) in my Suzuki-Miyaura reaction. What is the likely cause?
A1: The primary culprit for homocoupling in Suzuki-Miyaura reactions is often the presence of oxygen.[1] Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then mediate the homocoupling of two boronic acid molecules, leading to the formation of the undesired dimer and regenerating Pd(0).[2][3] This is particularly problematic if the reaction mixture is not properly degassed.
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. A common method is to bubble an inert gas, such as argon or nitrogen, through the solvent for at least 30 minutes prior to adding the catalyst.[2]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
Catalyst Pre-activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to Pd(0) can be a source of issues. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or adding a mild reducing agent.[2][4]
Q2: Can the choice of base influence the extent of homocoupling?
A2: Absolutely. The base plays a crucial role in the catalytic cycle of most cross-coupling reactions.[5] In Suzuki couplings, the base is required to activate the boronic acid for transmetalation.[5] However, a base that is too strong or used in excess can sometimes promote side reactions. The choice of base can also affect the solubility of the palladium species and the overall reaction kinetics, which can indirectly influence the propensity for homocoupling. For vinyl halides, the choice of base can be critical to avoid elimination side reactions as well.[6]
Recommendations:
-
Base Screening: If homocoupling is a persistent issue, consider screening different bases. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[4][7]
-
Stoichiometry: Carefully control the stoichiometry of the base. Using a slight excess is typical, but a large excess should be avoided.
Q3: I'm performing a Sonogashira coupling with this compound and a terminal alkyne, but I'm seeing the di-alkyne homocoupling product (Glaser coupling). How can I prevent this?
A3: Glaser homocoupling is a well-known side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen.[8][9] The copper acetylide intermediate can undergo oxidative dimerization, leading to the formation of a 1,3-diyne.[8]
Prevention Strategies:
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[8][10] Several modern ligand systems allow for efficient coupling without the need for a copper co-catalyst.
-
Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, it is imperative to work under rigorously oxygen-free conditions.[8][11]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, which disfavors the bimolecular homocoupling reaction.[8]
-
Use of a Co-solvent: In some cases, the choice of solvent can influence the rates of the desired cross-coupling versus the undesired homocoupling.
Q4: Does the choice of palladium catalyst and ligand matter for preventing homocoupling?
A4: The catalyst and ligand system is arguably the most critical factor in controlling the selectivity of a cross-coupling reaction. Bulky, electron-rich phosphine ligands can often accelerate the rate of reductive elimination (the final step in forming the desired product) relative to the pathways that lead to homocoupling.[12][13]
Ligand Recommendations:
-
For Suzuki reactions, ligands like SPhos or XPhos have shown excellent performance in minimizing homocoupling.[13][14]
-
In Sonogashira couplings, bulky phosphine ligands can also favor the cross-coupling pathway.[8]
-
For Heck reactions, the choice of ligand can influence the regioselectivity and prevent side reactions.[15]
Q5: Can homocoupling occur through a Wurtz-type mechanism?
A5: Yes, under certain conditions, particularly if reactive metals like sodium are present, a Wurtz-type coupling of two molecules of this compound can occur to form 1,1'-bi(cyclopent-1-enyl).[16][17] This is more common in the context of forming organometallic reagents (like Grignards) where unreacted starting halide and the organometallic species can be present simultaneously.
Mitigation:
-
This is less of a concern in palladium-catalyzed cross-coupling reactions unless you are generating an organometallic reagent in situ.
-
When preparing Grignard reagents from this compound, slow addition of the bromide to magnesium turnings can help to minimize the concentration of the bromide available for homocoupling.
Mechanistic Insight: Cross-Coupling vs. Homocoupling
To effectively troubleshoot, it's essential to understand the competing reaction pathways. Below is a simplified representation of the desired cross-coupling cycle versus the undesired homocoupling pathway in a Suzuki-Miyaura reaction.
Caption: Competing catalytic cycles in a Suzuki-Miyaura reaction.
Experimental Protocols
Here are some starting point protocols designed to minimize homocoupling. Remember that optimization for your specific substrate is often necessary.
Optimized Suzuki-Miyaura Coupling Protocol
This protocol emphasizes rigorous deoxygenation to suppress oxygen-mediated homocoupling.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 v/v), thoroughly degassed
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Copper-Free Sonogashira Coupling Protocol
This protocol avoids the use of a copper co-catalyst to prevent Glaser homocoupling.[8][18]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Diisopropylamine (DIPA) or Triethylamine (TEA), degassed
Procedure:
-
To an oven-dried Schlenk flask, add PdCl₂(PPh₃)₂, PPh₃, and this compound under an argon or nitrogen atmosphere.
-
Add the degassed amine solvent via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and monitor by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent like diethyl ether, and filter to remove the amine hydrochloride salt.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Data Summary Table
The following table provides a qualitative summary of the effect of various parameters on homocoupling.
| Parameter | Condition Favoring Cross-Coupling | Condition Favoring Homocoupling |
| Atmosphere | Rigorously inert (Argon, Nitrogen) | Presence of Oxygen |
| Catalyst | Pd(0) source, bulky/electron-rich ligands | Pd(II) source without efficient reduction |
| Base | Moderate strength, correct stoichiometry | Excessively strong base |
| Temperature | Optimized for the specific reaction | Excessively high temperatures can lead to catalyst decomposition and side reactions |
| Additives | Mild reducing agents (e.g., potassium formate)[2] | N/A |
| Sonogashira | Copper-free conditions | Copper(I) co-catalyst with oxygen |
Logical Workflow for Troubleshooting
If you are experiencing issues with homocoupling, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting homocoupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 17. scribd.com [scribd.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Improving the Stability of 1-Bromocyclopent-1-ene
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-Bromocyclopent-1-ene (CAS: 1192-04-7). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. As a key intermediate in organic synthesis, particularly in the formation of substituted cyclopentene rings, ensuring the stability of this compound is paramount for achieving reproducible and high-yield results. This guide provides troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Category 1: Storage, Handling, and Purity
Question 1: What are the ideal storage conditions for this compound?
Answer: this compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C.[1][2][3] It should be protected from light and moisture.
Application Scientist's Insight: The C-Br bond in vinyl bromides can be susceptible to cleavage, and the double bond can undergo undesired reactions. Refrigeration slows down potential decomposition pathways, such as radical-mediated oligomerization. An inert atmosphere is critical to prevent reactions with atmospheric oxygen and moisture. Moisture can lead to slow hydrolysis, generating HBr, which can catalyze further decomposition.
Question 2: My bottle of this compound has a yellow or brownish tint. Can I still use it?
Answer: A pale yellow color is common, but a significant brown or dark color suggests decomposition. We recommend assessing the purity by ¹H NMR or GC-MS before use. If significant impurities are detected, purification by distillation under reduced pressure is advised. The boiling point is approximately 63°C at 22 Torr.[3][4]
Application Scientist's Insight: Discoloration is often a sign of oligomerization or the formation of degradation products resulting from exposure to air, light, or trace acid/base contaminants. Using a discolored reagent without purification can lead to inconsistent reaction initiation, low yields, and the formation of complex byproduct mixtures that complicate purification of the desired product.
Question 3: What materials and reagents are incompatible with this compound?
Answer: This compound is incompatible with strong oxidizing agents and strong bases.[5]
Application Scientist's Insight: Strong bases, such as alkoxides or organolithium reagents, can induce elimination of HBr to form highly reactive and unstable intermediates like cyclopentyne, which will rapidly react with other species in the flask, leading to a complex product mixture.[6] Strong oxidizing agents can react with the double bond, leading to cleavage or epoxidation.
Category 2: Reaction Condition Troubleshooting
Question 4: My cross-coupling reaction (e.g., Suzuki, Heck) is sluggish or fails, and I observe a dark, tarry mixture. What is happening?
Answer: This is a classic sign of substrate and/or catalyst decomposition. The primary causes are often residual oxygen in the reaction system, elevated temperatures for prolonged periods, or an inappropriate choice of base.
Application Scientist's Insight: Vinyl halides are key substrates in cross-coupling, but their stability can be a limiting factor.[7]
-
Oxygen: Palladium catalysts, especially in their active Pd(0) state, are extremely sensitive to oxygen. Inadequate degassing allows for oxidation of the catalyst, rendering it inactive. Furthermore, radical side reactions involving the vinyl bromide can be initiated by oxygen, leading to polymerization/tar formation.
-
Temperature: While many cross-coupling reactions require heat, excessive temperatures can accelerate the decomposition of this compound and the sensitive organometallic intermediates.
-
Base: A base that is too strong or has poor solubility can create localized areas of high basicity, promoting the elimination side reactions discussed in Question 3. Weaker, inorganic bases like K₃PO₄ or K₂CO₃ are often preferable for delicate substrates.
Question 5: What are the primary decomposition pathways I should be aware of?
Answer: The two most common decomposition pathways under reaction conditions are (A) Base-induced elimination and (B) Radical-mediated polymerization/decomposition.
Application Scientist's Insight: Understanding these pathways is key to prevention. Base-induced elimination is a significant concern, potentially leading to cyclopentyne intermediates.[6] Radical pathways can be initiated by light, heat, or trace metal impurities, leading to non-specific reactions and the formation of polymeric material. The diagram below illustrates these potential issues.
Caption: Key decomposition pathways for this compound.
Question 6: Can I add a stabilizer to my reaction mixture?
Answer: While commercial vinyl halides like vinyl bromide are often stabilized with radical inhibitors such as hydroquinone, adding stabilizers directly to a reaction is not standard practice and can interfere with the desired chemistry. The most effective strategy is not to add an external stabilizer but to control the reaction conditions rigorously.
Application Scientist's Insight: Radical inhibitors like hydroquinone or BHT work by quenching radical species. In a catalytic cycle, especially one involving transition metals, these inhibitors can also interact with the catalyst or intermediates, potentially poisoning the reaction. The best practice is to prevent radical formation in the first place by maintaining a scrupulously inert atmosphere and protecting the reaction from light.
Experimental Protocols & Best Practices
Data Presentation: Summary of Key Properties
| Property | Value | Source |
| CAS Number | 1192-04-7 | [2][3] |
| Molecular Formula | C₅H₇Br | [8] |
| Molecular Weight | 147.01 g/mol | [8] |
| Boiling Point | 63 °C @ 22 Torr (mmHg) | [3][4] |
| Density | ~1.437 g/cm³ | [3][4] |
| Storage Temperature | 2-8°C | [2][3] |
| Incompatibilities | Strong oxidizing agents, strong bases | [5] |
Protocol 1: Rigorous Inert Atmosphere Setup for a Cross-Coupling Reaction
This protocol outlines the "freeze-pump-thaw" method for thoroughly degassing a reaction solvent, which is critical for substrate and catalyst stability.
Methodology:
-
Vessel Preparation: Add your solvent, this compound, base (e.g., K₃PO₄), and any other non-catalyst solid reagents to a round-bottom flask equipped with a magnetic stir bar and a rubber septum. The flask should not be more than half full.
-
Freezing: Place the flask in a bath of liquid nitrogen. Swirl the flask to freeze the contents into a thin layer on the inner surface.
-
Pumping: Once completely frozen, connect the flask to a high-vacuum line (Schlenk line) and evacuate the headspace for 5-10 minutes. The low temperature prevents the solvent from boiling under vacuum.
-
Thawing: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the contents to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repetition: Repeat steps 2-4 at least two more times (for a total of three cycles).
-
Backfilling: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
-
Catalyst Addition: The catalyst (e.g., a Palladium complex) can now be added under a positive pressure of the inert gas.
-
Execution: Proceed with the reaction under a continuous positive pressure of inert gas (e.g., using a balloon or a bubbler).
Caption: Freeze-Pump-Thaw workflow for optimal degassing.
Protocol 2: Troubleshooting Guide for Reaction Failure
If a reaction involving this compound fails or gives a low yield, use this logical troubleshooting guide to identify the likely cause.
References
- 1. 1-Bromo-1-cyclopentene - Safety Data Sheet [chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. 1-Bromo-1-cyclopentene | 1192-04-7 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. mdpi-res.com [mdpi-res.com]
- 8. This compound | C5H7Br | CID 10964660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 1-Bromocyclopent-1-ene Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving 1-bromocyclopent-1-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary palladium-catalyzed cross-coupling reactions suitable for this compound, and how do I choose between them?
A1: this compound, a vinyl bromide, is an excellent substrate for several palladium-catalyzed cross-coupling reactions. The choice depends on your desired product and the available coupling partner.[1] The most common methods are:
-
Suzuki-Miyaura Coupling: This is often the first choice due to the commercial availability, stability, and low toxicity of the organoboron reagents (boronic acids or esters).[1][2][3][4] It is highly versatile for forming C(sp²)-C(sp²) bonds.
-
Stille Coupling: This reaction uses organotin (stannane) reagents and is known for its excellent functional group tolerance and insensitivity to moisture or air.[5][6][7] However, the high toxicity of organotin compounds is a significant drawback.[4][6]
-
Heck Reaction: This method couples the vinyl bromide with an alkene to form a substituted alkene.[8][9][10] It is a powerful tool for vinylation, but regioselectivity can be a challenge.
-
Sonogashira Coupling: Used to couple this compound with a terminal alkyne, this reaction is invaluable for synthesizing enyne motifs.[1][11][12] It typically requires a palladium catalyst and a copper(I) co-catalyst.[11][12]
Recommendation: For most applications involving aryl, heteroaryl, or vinyl coupling partners, the Suzuki-Miyaura reaction offers the best balance of efficiency, scope, and operational safety.
Q2: How do I select the optimal palladium precursor and ligand for coupling this compound?
A2: This is the most critical decision for a successful reaction. The catalyst system consists of a palladium source (precatalyst) and a ligand.
-
Palladium Precursor: The choice of precursor is often a matter of convenience and stability. Common options like Pd(OAc)₂ or Pd₂(dba)₃ are stable but require in situ reduction to the active Pd(0) species.[13] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used directly. For more challenging reactions, pre-formed precatalysts that readily generate the active monoligated Pd(0) species, such as those developed by Buchwald, are highly effective.[13]
-
Ligand Selection: The ligand is paramount. It stabilizes the palladium center, influences its reactivity, and dictates the outcome of the reaction. For a vinyl bromide like this compound, the oxidative addition step is slower than for vinyl iodides but faster than for chlorides.[14] Therefore, ligands that promote this step are crucial.
-
Bulky, Electron-Rich Phosphines: These are generally the best choice. The bulkiness promotes reductive elimination (the final product-forming step), while the electron-donating nature accelerates the rate-determining oxidative addition step.[15][16] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are state-of-the-art for this purpose.[16]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors and form very stable complexes with palladium, making them excellent ligands for preventing catalyst decomposition (palladium black formation) at high temperatures.[15]
-
Triphenylphosphine (PPh₃): While a classic ligand, PPh₃ may be less effective for this specific substrate compared to more modern, specialized ligands, especially if high yields and low catalyst loadings are desired.[3]
-
Troubleshooting Guide
Q3: My Suzuki-Miyaura reaction has failed or shows very low conversion. What are the most likely causes?
A3: A failed reaction can usually be traced back to one of a few key areas. Systematically investigating these points will help identify the issue.
-
Inactive Catalyst: The active catalyst is a Pd(0) species.[2] If your reaction hasn't started, the catalyst may be inactive.
-
Cause: The Pd(II) precatalyst (e.g., Pd(OAc)₂) failed to reduce, or the Pd(0) catalyst has decomposed.
-
Solution: Ensure your reagents and solvents are pure and properly degassed. Oxygen can oxidize and deactivate the catalyst.[17] Switch to a more robust ligand (e.g., a Buchwald ligand) that protects the Pd(0) center.[16] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst.
-
-
Inefficient Oxidative Addition: This is often the rate-limiting step for bromides.[14][16]
-
Cause: The chosen ligand may not be electron-rich enough to facilitate the addition of the C-Br bond to the palladium center.
-
Solution: Switch to a more electron-donating ligand, such as SPhos or an NHC-based ligand.[15][16] Increasing the temperature can also help overcome the activation barrier, but be mindful of catalyst decomposition.[16][17]
-
-
Problematic Base or Solvent: The base is not just a spectator; it plays a crucial role in the transmetalation step.[3][18]
-
Cause: The chosen base (e.g., K₂CO₃) may be too weak or have poor solubility in the reaction medium. The solvent may not be optimal for both solubility and catalytic activity.
-
Solution: For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective.[17] Ensure the base is a fine, dry powder. A solvent screen (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) can reveal a more suitable system.[16][19]
-
-
Reagent Quality:
-
Cause: The boronic acid may have degraded (protodeborylation), especially if it's old or has been stored improperly.[20]
-
Solution: Use fresh, high-quality boronic acid. If degradation is suspected, consider converting it to a more stable boronate ester (e.g., a pinacol ester) before use.
-
Below is a decision-making workflow for troubleshooting a failed reaction.
Caption: Troubleshooting workflow for a failed cross-coupling reaction.
Q4: I am observing a black precipitate in my reaction flask. What is it, and how can I prevent it?
A4: The black precipitate is almost certainly palladium black , which is finely divided, aggregated, and catalytically inactive palladium metal.[17] Its formation signals catalyst decomposition and will stop your reaction.
-
Primary Cause: The ligand is failing to adequately stabilize the Pd(0) intermediate, allowing it to aggregate. This is common at higher temperatures or with ligands that are not robust enough.[16][17]
-
Prevention Strategies:
-
Use Robust Ligands: Switch to bulky biarylphosphine ligands (XPhos, SPhos) or N-heterocyclic carbenes (NHCs). Their steric bulk and strong coordination prevent palladium atoms from clustering.[16][17]
-
Strict Anaerobic Conditions: Oxygen can accelerate the decomposition of Pd(0) complexes. Ensure all solvents and the reaction headspace are thoroughly deoxygenated by sparging with argon or nitrogen.[17]
-
Control Temperature: While heat can increase reaction rates, excessive temperatures accelerate catalyst decomposition.[16] Find the minimum temperature required for efficient conversion.
-
Avoid Certain Solvents: Some solvents, like THF in certain systems, can be more prone to promoting palladium black formation.[17] Toluene and dioxane are often more robust choices.
-
Data and Protocols
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound
| Catalyst Precursor | Ligand | Base | Solvent System | Temp (°C) | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane / H₂O (5:1) | 80-100 | 1-3 | Excellent for a wide range of arylboronic acids.[17] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene / H₂O (10:1) | 100-110 | 1-2 | Highly active system, good for sterically hindered partners. |
| Pd(PPh₃)₄ | (none) | K₂CO₃ | DME / H₂O (4:1) | 85 | 3-5 | A classic, more economical but potentially lower-yielding option. |
| (XPhos)Pd G3 | (none) | K₃PO₄ | THF | 70-90 | 1-3 | A modern precatalyst that is easy to handle and highly active. |
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The Suzuki-Miyaura coupling proceeds via a three-step catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an anaerobic environment.[17]
-
Catalyst Addition: Under a positive flow of argon, add the palladium precursor [Pd(OAc)₂] and the SPhos ligand.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio) via syringe. The total solvent volume should provide a concentration of ~0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).[14]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[14]
References
- 1. mt.com [mt.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: 1-Bromocyclopent-1-ene Reaction Scale-Up
Welcome to the technical support center for challenges and solutions related to the scale-up of reactions involving 1-bromocyclopent-1-ene. As a key intermediate in pharmaceutical and materials science, successfully scaling its synthesis and subsequent reactions is critical. This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting advice for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during the scale-up process, offering explanations for the underlying causes and actionable solutions.
Question 1: We are scaling up the synthesis of this compound from cyclopentene and are facing a dangerous exotherm and poor selectivity. What is causing this and how can we mitigate it?
Answer: This is a classic scale-up challenge related to heat and mass transfer. The root cause often lies in the choice of brominating agent and the reaction setup.
-
Causality:
-
Heat Transfer: As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically. This means the reaction generates heat faster than it can be dissipated, leading to a thermal runaway or "exotherm."
-
Reagent Choice: Using elemental bromine (Br₂) is highly hazardous on a large scale. It is a dense, corrosive, and fuming liquid that can lead to violent, difficult-to-control reactions.[1][2] While N-Bromosuccinimide (NBS) is a solid and often considered milder, its use at scale is also problematic. Dose-controlled addition of a solid is difficult, and dissolving it in solvents like DMF is extremely hazardous and strongly discouraged due to dangerous incompatibilities.[1]
-
Selectivity: Poor mixing and localized "hot spots" due to inadequate heat removal can lead to over-bromination and the formation of various byproducts, significantly reducing the yield of the desired this compound.
-
-
Solutions:
-
Adopt Continuous Flow Chemistry: The safest and most efficient solution for large-scale bromination is to switch from a batch process to a continuous flow setup.[3] In this approach, the hazardous brominating agent (like Br₂ or KOBr) is generated in situ from safer precursors (e.g., HBr and an oxidant like NaOCl) and immediately mixed with the cyclopentene stream in a microreactor.[3] This offers superior control over temperature, reaction time, and stoichiometry, virtually eliminating the risk of thermal runaway and improving selectivity.
-
Alternative Brominating Agents: If a batch process is unavoidable, consider using a more manageable brominating agent. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be a safer alternative to NBS, though thorough hazard testing in your chosen solvent is essential.[1]
-
Process Control (Batch): For a batch reactor, ensure you have a robust cooling system and implement a slow, controlled addition of the brominating agent to a well-agitated solution of cyclopentene. Use a reaction calorimeter to understand the thermal profile of your reaction before attempting scale-up.
-
Question 2: Our Suzuki coupling reaction of this compound with an arylboronic acid works perfectly at the 1g scale, but at the 100g scale, the yield has dropped by 40% and we are seeing significant byproduct formation. Why is this happening?
Answer: This is a common issue in scaling up palladium-catalyzed cross-coupling reactions. The problem likely stems from a combination of factors including catalyst deactivation, inefficient mixing, and side reactions becoming more prominent at scale.
-
Causality:
-
Catalyst Deactivation: Palladium catalysts can be sensitive. Inefficient heat transfer can lead to localized high temperatures that degrade the catalyst. Furthermore, inadequate mixing may result in high local concentrations of reagents, also leading to catalyst decomposition.
-
Mass Transfer Limitations: In a large reactor, the efficiency of mixing is critical. If the base (e.g., K₂CO₃, Cs₂CO₃), which is often a solid or in an aqueous phase, is not adequately dispersed, the activation of the boronic acid will be slow and incomplete.[4] This is a crucial step in the catalytic cycle.
-
Side Reactions: Vinyl halides can be susceptible to side reactions. One common issue is β-hydride elimination, which can become more prevalent if the reductive elimination step of the catalytic cycle is slow.[5][6] Homocoupling of the boronic acid can also occur, especially at higher temperatures or if the catalyst is not performing optimally.
-
-
Solutions:
-
Optimize Mixing and Base Addition: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) for efficient solid-liquid mixing. Consider using a more soluble base or a phase-transfer catalyst to improve the interaction between the organic and aqueous/solid phases.
-
Catalyst and Ligand Selection: For scale-up, a more robust catalyst system may be necessary. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can stabilize the palladium center, increase the rate of oxidative addition, and promote the desired reductive elimination, minimizing side reactions.[7]
-
Temperature Control: Maintain strict temperature control. A gradual ramp-up to the target temperature can be beneficial. Again, reaction calorimetry data is invaluable for designing a safe and efficient thermal profile for the scaled-up reaction.
-
Degassing: Ensure thorough degassing of solvents and the reactor to remove oxygen, which can contribute to catalyst deactivation and side reactions. Multiple vacuum/inert gas backfill cycles are essential.
-
Experimental Workflow: Scale-Up Process
Caption: General Workflow for Scale-Up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this compound and its synthesis at scale?
A1: The primary hazards are chemical exposure, thermal runaway, and handling of corrosive materials.
-
This compound: This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Proper personal protective equipment (PPE), including chemical splash goggles, face shields, and appropriate gloves, is mandatory.[8]
-
Brominating Agents: As discussed, elemental bromine (Br₂) is extremely hazardous, causing severe burns on contact and respiratory damage upon inhalation.[2] Bromine-containing reagents like NBS can also be aggressive, and their reactivity with certain solvents is a major safety concern.[1]
-
Thermal Hazards: Bromination and elimination reactions are often exothermic. Without proper engineering controls, these can lead to a dangerous increase in temperature and pressure, potentially causing reactor failure. A thorough Process Hazard Analysis (PHA) is essential before any scale-up operation.
Q2: How can we effectively remove palladium catalyst residues from our final product, especially for pharmaceutical applications?
A2: Removing palladium to parts-per-million (ppm) levels is a critical challenge in drug development. Several methods can be employed post-reaction:
-
Scavenging Agents: Use silica-based scavengers functionalized with thiols or other ligands that have a high affinity for palladium. These can be stirred with the product solution and then filtered off.
-
Activated Carbon: Treatment with activated carbon can effectively adsorb residual palladium, although it may sometimes lead to product loss.
-
Extraction: Aqueous washes with solutions containing chelating agents like cysteine or thiourea can extract palladium into the aqueous phase.
-
Crystallization: Often, the most effective method is a well-designed crystallization of the final product, which can leave the majority of the palladium impurities behind in the mother liquor. This is frequently the final purification step.
Q3: Can we form a Grignard reagent from this compound at an industrial scale? What are the key challenges?
A3: Yes, it is possible, but it presents significant challenges. Vinyl halides are less reactive than alkyl halides for Grignard formation.
-
Initiation: Initiating the reaction on a large surface of magnesium can be difficult. Standard activation methods (iodine chip, 1,2-dibromoethane) must be carefully controlled at scale.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[9] Ensuring a completely dry system (glassware, solvents, reagents) is much more challenging in large-scale reactors than in lab glassware.
-
Side Reactions: Wurtz-type coupling, where the Grignard reagent reacts with unreacted this compound, is a common side reaction that forms a dimer and consumes starting material.[9] Using an excess of magnesium and ensuring efficient mixing can help minimize this.
-
Solvent Reactivity: Some radicals formed during Grignard formation can react with etheric solvents like diethyl ether, leading to byproduct formation.[10]
Troubleshooting Logic: Low Yield in Suzuki Coupling
Caption: Troubleshooting Low Yield.
Protocols & Data
Protocol: Scaled-Up Suzuki Coupling of this compound
This protocol is a general guideline for a 1.0 mole scale reaction. All operations must be conducted under a strict inert atmosphere (Nitrogen or Argon) and with appropriate engineering controls.
Materials:
-
This compound (147.01 g, 1.0 mol)
-
Arylboronic Acid (1.1 mol, 1.1 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.5 mol, 2.5 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water, 4:1 v/v, ~1.5 L)
Procedure:
-
Reactor Setup: Equip a clean, dry 5 L glass reactor with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen/vacuum inlet.
-
Inerting: Purge the reactor by evacuating to <10 torr and backfilling with nitrogen. Repeat this cycle at least three times.
-
Charging Reagents: Under a positive pressure of nitrogen, charge the arylboronic acid, potassium carbonate, and palladium catalyst to the reactor.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via cannula or a pressure-equalizing addition funnel.
-
Heating and Mixing: Begin stirring and heat the mixture to 80-90 °C. Stir for 30 minutes to ensure all reagents are well-mixed and the catalyst is activated.
-
Substrate Addition: Slowly add the this compound to the reaction mixture over 30-60 minutes using a syringe pump or addition funnel.
-
Reaction Monitoring: Maintain the temperature and monitor the reaction progress every 1-2 hours by taking aliquots for TLC or GC analysis.
-
Work-up: Once the reaction is complete (typically 8-16 hours), cool the reactor to room temperature. Dilute the mixture with water and an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
Data Summary: Suzuki Coupling Parameters
The choice of reaction parameters is crucial for success. The following table provides a summary of typical conditions reported for Suzuki couplings with vinyl bromides.
| Parameter | Typical Range/Value | Rationale & Scale-Up Consideration |
| Catalyst Loading | 0.5 - 5 mol% | Lowering catalyst loading is economically desirable but may require longer reaction times or higher temperatures. Robust ligands can enable lower loadings at scale. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Choice depends on substrate tolerance and cost. K₂CO₃ is common and inexpensive. Efficient mixing is critical for solid bases.[4] |
| Solvent | Toluene, Dioxane/H₂O, 2-MeTHF | Solvent choice impacts reaction rate, solubility, and safety. 2-MeTHF is a greener alternative to THF/Dioxane. The aqueous phase is necessary for many common bases. |
| Temperature | 60 - 110 °C | Must be carefully controlled to balance reaction rate against catalyst degradation and side reactions.[6] |
| Typical Yield | 75 - 95% | Highly dependent on substrates and optimization of the above parameters. A drop in yield upon scale-up often points to mass/heat transfer issues.[6] |
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Solvent Attack in Grignard Reagent Formation from Bromocyclopropane and 1-Bromohexane in Diethyl Ether | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromocyclopent-1-ene and 1-Iodocyclopent-1-ene in Organic Synthesis
For researchers engaged in the intricate art of molecular construction, the choice of starting materials is a critical decision that dictates the efficiency, feasibility, and elegance of a synthetic route. Among the vast arsenal of building blocks, vinyl halides are indispensable intermediates, particularly for their role in transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of two closely related yet distinct vinyl halides: 1-bromocyclopent-1-ene and 1-iodocyclopent-1-ene. Our focus is to dissect their reactivity profiles, supported by fundamental principles and experimental data, to empower chemists in making informed decisions for their synthetic endeavors.
Part 1: The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between 1-iodocyclopent-1-ene and this compound lies in the inherent properties of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond. In the context of sp²-hybridized carbons, as found in vinyl halides, this difference is paramount.
The reactivity of a vinyl halide in the most common and synthetically powerful cross-coupling reactions is primarily governed by the energy required to break the C-X bond. This is because the rate-determining step in many palladium-catalyzed cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. A weaker bond facilitates a faster oxidative addition, thus accelerating the overall reaction rate.
The generally accepted order of bond dissociation energy (BDE) for carbon-halogen bonds is: C-F > C-Cl > C-Br > C-I.[1][2] The C-I bond is the longest and weakest, making it the most susceptible to cleavage.
-
C(sp²)-Br Bond Dissociation Energy: ~285 kJ/mol[1]
-
C(sp²)-I Bond Dissociation Energy: ~213 kJ/mol[1]
This significant difference in bond energy dictates that 1-iodocyclopent-1-ene is inherently more reactive than this compound in reactions involving the cleavage of the C-X bond.[3][4]
Caption: Relative C-X bond dissociation energies and reactivity trend.
Part 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions
The superior reactivity of vinyl iodides is most evident in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthesis.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron species and an organic halide, is exceptionally sensitive to the nature of the halide.[5][6]
-
1-Iodocyclopent-1-ene: This substrate is highly reactive and typically undergoes Suzuki coupling under mild conditions. Reactions can often be run at or slightly above room temperature with low catalyst loadings (1-3 mol %), leading to high yields and clean conversions.[3][4]
-
This compound: While still an excellent substrate, the bromide generally requires more forcing conditions to achieve comparable results. This often translates to higher reaction temperatures (typically 80-100 °C), potentially higher catalyst loadings, and sometimes longer reaction times.[4][7]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne.[8][9] The reactivity trend remains consistent.[10]
-
1-Iodocyclopent-1-ene: Due to its high reactivity, it is the preferred substrate for Sonogashira couplings, frequently allowing reactions to proceed smoothly at room temperature.[4][11] This is particularly advantageous when dealing with thermally sensitive substrates.
-
This compound: The coupling of the bromo-analogue is also efficient but usually necessitates heating to achieve good yields and reaction rates.[4]
Heck Coupling
In the Heck reaction, a vinyl halide is coupled with an alkene. Again, the efficiency of the initial oxidative addition step dictates the overall performance. While specific comparative data for these cyclopentenyl systems is sparse, the established principles indicate that 1-iodocyclopent-1-ene would react more readily than its bromo counterpart.[12]
Part 3: Other Reaction Classes
Nucleophilic Substitution
Nucleophilic substitution directly on an sp²-hybridized carbon of a vinyl halide is notoriously difficult compared to its sp³ (alkyl halide) counterpart.[13] This is due to a combination of factors, including the increased strength of the C-X bond (which has some double bond character due to resonance) and the electrostatic repulsion between the incoming nucleophile and the π-system of the double bond.[13][14] The SN1 pathway is highly unfavorable due to the instability of the resulting vinyl cation.[13]
Should such a reaction be forced under harsh conditions, the weaker C-I bond would still render 1-iodocyclopent-1-ene more reactive than this compound.
Part 4: Quantitative Performance Summary
The following table summarizes the expected performance differences between the two substrates in key cross-coupling reactions based on established reactivity principles for vinyl halides.[3][4]
| Reaction Type | 1-Iodocyclopent-1-ene | This compound |
| Suzuki-Miyaura | High Reactivity: Typically reacts at room temp. to 60 °C. Lower catalyst loading (1-3 mol %). Often gives excellent yields (>90%). | Good Reactivity: Requires higher temperatures (80-100 °C). May require higher catalyst/ligand loading. Yields are generally good but may be lower than the iodide. |
| Sonogashira | Excellent Reactivity: Often proceeds efficiently at room temperature. Preferred for thermally sensitive partners. | Good Reactivity: Usually requires heating (50-80 °C) for efficient conversion. A robust and common substrate. |
| Heck | High Reactivity: Generally proceeds under milder conditions than the bromide. | Good Reactivity: Requires higher temperatures and may be more prone to side reactions. |
| Cost & Stability | Generally higher cost. Can be more sensitive to light and decomposition over long-term storage. | More cost-effective. Generally more stable for long-term storage. |
Part 5: Experimental Protocols & Workflow
To illustrate the practical implications of the differing reactivities, a representative protocol for a Suzuki-Miyaura coupling is provided below. The notes highlight the necessary adjustments when substituting one halide for the other.
Representative Protocol: Suzuki-Miyaura Coupling of a Cyclopentenyl Halide with Phenylboronic Acid
Materials:
-
1-halocyclopent-1-ene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
Methodology:
-
Setup: To a flame-dried Schlenk flask, add the 1-halocyclopent-1-ene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed toluene and degassed water via syringe.
-
Reaction:
-
For 1-iodocyclopent-1-ene: Stir the reaction mixture vigorously at 60-80 °C.
-
For this compound: Stir the reaction mixture vigorously at 90-100 °C.[3]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting halide is consumed (typically 2-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Part 6: Mechanistic Insights
The enhanced reactivity of 1-iodocyclopent-1-ene is rooted in the catalytic cycle of the cross-coupling reaction. The initial, and often rate-limiting, oxidative addition step is significantly faster for the iodide due to the weaker C-I bond.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. CK12-Foundation [flexbooks.ck12.org]
- 14. Khan Academy [khanacademy.org]
The Strategic Advantage of 1-Bromocyclopent-1-ene in the Synthesis of Five-Membered Rings: A Comparative Guide
For researchers, scientists, and professionals in drug development, the five-membered carbocycle is a ubiquitous and vital structural motif. Its presence in a vast array of natural products and pharmaceuticals underscores the continuous need for efficient and versatile synthetic methodologies for its construction. This guide provides an in-depth technical comparison of the utility of 1-bromocyclopent-1-ene as a strategic building block for five-membered ring systems, juxtaposed with alternative synthetic approaches. We will delve into the mechanistic rationale behind its application in various palladium-catalyzed cross-coupling reactions and provide actionable experimental protocols.
The Versatility of a Vinyl Bromide: Why this compound?
This compound, a readily accessible cyclic vinyl bromide, offers a unique entry point for the functionalization and elaboration of the cyclopentene core. Its C(sp²)-Br bond is amenable to a host of powerful carbon-carbon bond-forming reactions, allowing for the introduction of diverse substituents with a high degree of control. This contrasts with methods that build the ring from acyclic precursors, where the desired functionality must often be incorporated at an earlier stage.
The primary advantage of employing this compound lies in its ability to participate in a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Negishi couplings. Each of these reactions provides a distinct avenue for appending aryl, vinyl, alkynyl, and alkyl groups to the cyclopentene ring, paving the way for the rapid synthesis of complex molecular architectures.
A Head-to-Head Comparison: Palladium-Catalyzed Cross-Coupling Reactions
The choice of cross-coupling reaction is dictated by the desired substituent, functional group tolerance, and the availability of coupling partners. Below, we compare the application of this compound in several key palladium-catalyzed reactions.
Table 1: Comparative Performance of this compound in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages |
| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 | 75-95 | Low toxicity of boron reagents, commercially available coupling partners.[1][2] |
| Stille | Organostannanes | Pd(PPh₃)₄ | None | Anhydrous THF, Toluene | 80-110 | 80-98 | Excellent functional group tolerance, often proceeds under neutral conditions.[1][3] |
| Heck | Alkenes | Pd(OAc)₂/P(t-Bu)₃ | Et₃N, K₂CO₃ | DMF, Dioxane | 100-120 | 70-90 | Atom-economical, introduces alkenyl substituents.[4][5] |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N, i-Pr₂NH | THF, DMF | RT-80 | 80-95 | Direct introduction of alkynyl groups, mild reaction conditions.[6][7][8][9] |
| Negishi | Organozinc reagents | Pd(OAc)₂/SPhos | None | THF | 25-65 | 85-95 | High reactivity of organozinc reagents, good for alkyl group introduction.[10][11][12] |
Note: The yields presented are representative for vinyl bromides and may vary depending on the specific substrates and reaction conditions.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of this compound in these transformations stems from its participation in a well-defined catalytic cycle. The general mechanism for these palladium-catalyzed cross-coupling reactions is illustrated below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle commences with the oxidative addition of this compound to a low-valent palladium(0) complex. This is often the rate-determining step and is facilitated by the relatively weak C-Br bond. The subsequent transmetalation step involves the transfer of the organic group from the organometallic reagent (e.g., organoboron, organotin, organozinc) to the palladium center. Finally, reductive elimination yields the desired substituted cyclopentene and regenerates the active palladium(0) catalyst.[2][4][13]
Alternative Strategies for Five-Membered Ring Construction
While palladium-catalyzed cross-coupling of this compound is a powerful strategy, other methods for constructing five-membered rings are also widely employed.
Intramolecular Cyclization
Intramolecular cyclization reactions, such as radical cyclizations or transition-metal-catalyzed cyclizations of acyclic precursors, are a cornerstone of five-membered ring synthesis.[14] These methods are particularly useful for constructing complex polycyclic systems. However, they often require multi-step syntheses of the acyclic precursors and can sometimes be limited by the regioselectivity of the cyclization step.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a highly effective method for the formation of cyclic alkenes, including cyclopentenes. This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular coupling of two terminal alkenes.[15][16] RCM is known for its excellent functional group tolerance and its ability to form a wide range of ring sizes. A key consideration for RCM is the synthesis of the diene precursor.
Caption: Overview of alternative strategies for five-membered ring synthesis.
Experimental Protocols
To provide a practical context, we present a detailed experimental protocol for a Suzuki-Miyaura coupling reaction using this compound.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenylcyclopent-1-ene.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation.
-
Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.
-
Ligand (SPhos): SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step and stabilizes the palladium catalyst, leading to higher yields and faster reaction rates.[11]
-
Base (K₂CO₃): The base is essential for the transmetalation step in the Suzuki-Miyaura coupling, facilitating the transfer of the aryl group from the boronic acid to the palladium center.[1]
Self-Validating System:
The progress of the reaction can be reliably monitored by TLC or GC-MS, allowing for a clear determination of the reaction endpoint. The disappearance of the starting materials (this compound and phenylboronic acid) and the appearance of the product spot/peak provide a direct measure of the reaction's success.
Conclusion: A Strategic Choice for Five-Membered Ring Synthesis
The use of this compound in palladium-catalyzed cross-coupling reactions represents a highly convergent and flexible strategy for the synthesis of functionalized five-membered rings. While alternative methods like intramolecular cyclization and ring-closing metathesis have their own merits, the ability to introduce a wide variety of substituents at a late stage makes this compound an invaluable tool for medicinal chemists and synthetic organic chemists. The choice of a specific cross-coupling reaction allows for fine-tuning of the synthetic route based on the desired target molecule and the available starting materials. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively leverage the advantages of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: Five-membered heterocycles: synthesis and applications [frontiersin.org]
- 7. This compound|lookchem [lookchem.com]
- 8. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of multisubstituted cyclohexenes and cyclopentenes via cascade Michael/aldol/annulative SuFEx/β-sultone desulfonation of β-arylethenesulfonyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Negishi Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Selective ring-rearrangement or ring-closing metathesis of bicyclo[3.2.1]octenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Discerning Synthesist's Guide: A Cost-Effectiveness Analysis of 1-Bromocyclopent-1-ene in Multi-Step Synthesis
For the discerning researcher, scientist, and drug development professional, the strategic selection of building blocks in multi-step synthesis is paramount. It is a decision governed not only by reactivity and yield but also by the often-overlooked yet critical factor of cost-effectiveness. This guide provides a comprehensive analysis of 1-Bromocyclopent-1-ene, a versatile reagent for the introduction of the cyclopentene moiety, a scaffold of significant interest in medicinal chemistry. We will objectively compare its performance and economic viability against key alternatives, supported by experimental data and field-proven insights, to empower you in making informed decisions for your synthetic campaigns.
The Cyclopentene Moiety: A Privileged Scaffold in Drug Discovery
The cyclopentene ring is a recurring motif in a plethora of biologically active natural products and pharmaceutical agents. Its conformational rigidity and the ability to present substituents in a well-defined spatial arrangement make it an attractive scaffold for targeting various biological receptors. Notable examples include carbocyclic nucleoside analogues with antiviral and anticancer properties, as well as prostaglandins, which are involved in a wide range of physiological processes. The efficient and stereocontrolled construction of this five-membered ring is, therefore, a significant endeavor in modern organic synthesis.
This compound: The Workhorse Reagent
This compound stands as a readily available and versatile reagent for introducing the cyclopentenyl group. Its utility primarily lies in its participation in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the connection of the cyclopentene ring to a wide array of other molecular fragments.
Synthetic Utility and Mechanistic Considerations
The reactivity of this compound in cross-coupling reactions stems from the propensity of the carbon-bromine bond to undergo oxidative addition to a low-valent palladium catalyst. This is the crucial first step in the catalytic cycle, which is followed by transmetalation with an organometallic partner and subsequent reductive elimination to furnish the desired product and regenerate the active catalyst.
Key Alternatives to this compound
While this compound is a valuable tool, several alternatives exist for the introduction of the cyclopentene moiety, each with its own set of advantages and disadvantages. Here, we focus on two prominent alternatives: cyclopentenyl triflates and cyclopentenyl boronic esters.
Cyclopentenyl Triflates: The High-Reactivity Challenger
Cyclopentenyl triflates (trifluoromethanesulfonates) are another class of excellent electrophiles for cross-coupling reactions. The triflate group is an outstanding leaving group, often rendering vinyl triflates more reactive than their corresponding vinyl bromide counterparts. This enhanced reactivity can translate to milder reaction conditions and, in some cases, higher yields.
Cyclopentenyl Boronic Esters: The Nucleophilic Partner
In contrast to the electrophilic nature of this compound and cyclopentenyl triflates, cyclopentenyl boronic esters serve as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This offers a different strategic approach to the construction of the target molecule, where the cyclopentene ring is introduced via a boron-based reagent.
Comparative Analysis: A Head-to-Head Look at Performance
To provide a clear and objective comparison, we will analyze a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. We will consider the synthesis of a hypothetical, yet representative, drug-like molecule where a cyclopentene ring is coupled to an aromatic system.
Experimental Workflow Overview
The following diagram illustrates the general workflows for the synthesis of the key reagents and their subsequent use in a Suzuki-Miyaura coupling.
Figure 1: General synthetic workflows for the preparation of cyclopentenyl reagents and their application in Suzuki-Miyaura cross-coupling.
Data Presentation: A Comparative Overview
| Parameter | This compound | Cyclopentenyl Triflate | Cyclopentenyl Boronic Ester |
| Reagent Synthesis | |||
| Starting Material | Cyclopentanone | Cyclopentanone | This compound |
| Key Reagents | Bromine, Base | LDA, Triflic Anhydride | n-BuLi, Isopropoxyboronic acid pinacol ester or B2pin2 |
| Typical Yield | Good | Good to Excellent | Moderate to Good |
| Suzuki Coupling | |||
| Coupling Partner | Aryl Boronic Acid | Aryl Boronic Acid | Aryl Halide |
| Reactivity | Good | Excellent | Good |
| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent |
| Cost Considerations | |||
| Reagent Cost | Moderate | High (due to triflating agent) | High (due to boronic ester and BuLi) |
| Catalyst Cost | Similar for all routes | Similar for all routes | Similar for all routes |
Detailed Experimental Protocols
-
To a solution of cyclopentanone (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add phosphorus tribromide (0.5 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford this compound.
-
To a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equiv) dropwise.
-
After stirring for 30 minutes, add a solution of cyclopentanone (1.0 equiv) in anhydrous THF.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of triflic anhydride (1.1 equiv) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equiv) dropwise.
-
After stirring for 1 hour, add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
In a reaction vessel, combine the cyclopentenyl electrophile (this compound or cyclopentenyl triflate, 1.0 equiv), the aryl boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Cost-Effectiveness Analysis: The Bottom Line
A comprehensive cost-effectiveness analysis must consider not only the price of the starting materials but also the cost of all reagents, solvents, catalysts, and the time and resources required for synthesis and purification.
Reagent Cost Comparison
| Reagent | Typical Price (per gram/mL) |
| This compound | $10 - $30 |
| Triflic Anhydride | ~$15 - $40 |
| n-Butyllithium (1.6M in hexanes) | ~$0.20 - $0.50 / mL |
| Bis(pinacolato)diboron | ~$3 - $10 |
| Palladium Catalysts (e.g., Pd(PPh₃)₄) | ~$50 - $150 / g |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Analysis and Interpretation
-
This compound: This reagent offers a good balance between reactivity and cost. While not the cheapest starting material, its direct use in cross-coupling reactions avoids the additional synthetic steps and costly reagents associated with the alternatives. This often makes it the most cost-effective option for many applications, particularly on a larger scale.
-
Cyclopentenyl Triflate: The primary cost driver for this route is the high price of triflic anhydride. Although the enhanced reactivity of the triflate can sometimes lead to higher yields and shorter reaction times, this advantage must be weighed against the significant upfront cost of the triflating agent. This route may be justified for particularly challenging couplings or when very mild conditions are essential.
-
Cyclopentenyl Boronic Ester: The synthesis of the boronic ester involves the use of expensive reagents like n-butyllithium and a boronic ester precursor. While this approach offers strategic flexibility in the synthetic design, the multi-step synthesis and the cost of the reagents make it a less economically favorable option for the simple introduction of a cyclopentene ring compared to using this compound directly as an electrophile.
Conclusion and Recommendations
The choice between this compound and its alternatives for the introduction of a cyclopentene moiety is a nuanced decision that depends on the specific requirements of the synthesis.
-
For routine applications and large-scale synthesis where cost is a major driver, this compound is often the most pragmatic and cost-effective choice. Its ready availability, good reactivity in standard cross-coupling protocols, and the avoidance of additional synthetic steps make it a reliable workhorse.
-
For challenging cross-coupling reactions that require enhanced reactivity and milder conditions, cyclopentenyl triflate is a powerful alternative, provided the higher cost of the triflating agent can be justified.
-
The use of cyclopentenyl boronic esters is strategically valuable when a nucleophilic cyclopentenyl partner is required, but it is generally a more expensive and labor-intensive route for the simple introduction of the cyclopentene ring.
Ultimately, a thorough evaluation of the specific synthetic problem, including the complexity of the substrates, the desired scale of the reaction, and budgetary constraints, will guide the discerning synthesist to the most appropriate and cost-effective solution.
A Mechanistic Deep Dive: Grignard vs. Organolithium Reagents in Reaction with 1-Bromocyclopent-1-ene
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a paramount objective. Among the arsenal of reagents available for this purpose, Grignard and organolithium compounds are workhorses, valued for their potent nucleophilicity and basicity. However, the choice between these two classes of organometallics is often nuanced, dictated by the specific substrate and desired outcome. This guide provides a mechanistic comparison of Grignard and organolithium reactions with 1-bromocyclopent-1-ene, a vinylic halide, offering insights into their differential reactivity and providing a framework for reagent selection in complex syntheses.
Core Principles: Unpacking the Reactivity of Grignard and Organolithium Reagents
The fundamental difference between Grignard reagents (R-MgX) and organolithium compounds (R-Li) lies in the nature of the carbon-metal bond. Due to the lower electronegativity of lithium compared to magnesium, the C-Li bond possesses a higher degree of ionic character than the C-Mg bond.[1] This increased ionicity renders organolithium reagents generally more reactive and more basic than their Grignard counterparts.[1][2] This heightened reactivity can be a double-edged sword, offering pathways to transformations that are inaccessible with Grignard reagents, but also introducing challenges related to selectivity and functional group tolerance.[1]
The Grignard Reaction with this compound: A Radical Pathway to a Vinylic Grignard
The formation of a Grignard reagent from a vinylic halide such as this compound proceeds through a radical mechanism at the surface of the magnesium metal.[3][4] The process involves the transfer of an electron from the magnesium to the carbon-bromine bond, leading to its cleavage and the formation of a vinylic radical and a magnesium bromide radical. These species then combine to form the vinylic Grignard reagent, cyclopent-1-enylmagnesium bromide.
It is crucial to recognize that Grignard reagents in solution exist in a dynamic equilibrium known as the Schlenk equilibrium.[5][6][7] This equilibrium involves the disproportionation of two molecules of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂). The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the organic and halide substituents.[5][6][7] In ethereal solvents like diethyl ether or tetrahydrofuran (THF), the monomeric RMgX species, which is generally considered the more reactive nucleophile, is often favored.[6]
Caption: Formation of cyclopent-1-enylmagnesium bromide and the associated Schlenk equilibrium.
The Organolithium Reaction with this compound: The Efficiency of Metal-Halogen Exchange
In contrast to the direct reaction with magnesium, the formation of vinyllithium reagents from vinylic halides is most commonly achieved through metal-halogen exchange.[8][9] This reaction involves treating the vinylic halide with a commercially available alkyllithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C).[8] The exchange is a rapid and generally high-yielding process, driven by the formation of a more stable organolithium species.[8][10] In the case of this compound, the sp²-hybridized vinylic carbanion is more stable than the sp³-hybridized carbanion of the alkyllithium reagent, thus favoring the formation of cyclopent-1-enyllithium. A significant advantage of this method is the retention of the double bond's stereochemistry.[9]
Caption: Formation of cyclopent-1-enyllithium via metal-halogen exchange.
Comparative Performance and Experimental Considerations
The choice between generating cyclopent-1-enylmagnesium bromide or cyclopent-1-enyllithium hinges on the intended subsequent reaction and the overall synthetic strategy. The following table summarizes key comparative data:
| Feature | Grignard Reaction (via Mg insertion) | Organolithium Reaction (via Metal-Halogen Exchange) |
| Reagent Generation | Direct reaction with magnesium turnings. | Reaction with an alkyllithium reagent (e.g., n-BuLi). |
| Reaction Conditions | Typically initiated at room temperature, can be exothermic. | Requires low temperatures (typically -78 °C) to control reactivity. |
| Initiation | Can sometimes be difficult to initiate; may require activators like iodine.[11] | Generally rapid and reliable. |
| Byproducts | Wurtz coupling products (biphenyl-type dimers) can be a significant side product. | The corresponding alkyl halide of the organolithium reagent (n-butyl bromide in the example). |
| Reactivity of Product | Moderately nucleophilic and basic. | Highly nucleophilic and very strongly basic.[1][2] |
| Functional Group Tolerance | Generally more tolerant of a wider range of functional groups.[1] | Less tolerant; reacts with a broader range of electrophiles and acidic protons.[1] |
Experimental Protocols
Protocol 1: Synthesis of Cyclopent-1-enylmagnesium bromide
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas (N₂ or Ar) supply.
Procedure:
-
All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.
-
Gently heat the flask with a heat gun under an inert atmosphere until the iodine sublimes, creating a purple vapor. Allow to cool.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension. The disappearance of the iodine color and the onset of a gentle reflux indicate the initiation of the reaction. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete conversion. The resulting greyish solution is the Grignard reagent.
Protocol 2: Synthesis of Cyclopent-1-enyllithium
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or a three-necked round-bottom flask, syringe, low-temperature thermometer, magnetic stirrer, and inert gas (N₂ or Ar) supply.
Procedure:
-
All glassware must be rigorously dried and the reaction must be conducted under a positive pressure of an inert gas.
-
To the reaction flask, add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The resulting solution is the organolithium reagent.
Caption: Comparative experimental workflow for the synthesis of the Grignard and organolithium reagents.
Conclusion: A Tale of Two Reagents
The reactions of Grignard and organolithium reagents with this compound exemplify the fundamental trade-offs in organometallic chemistry. The Grignard route, while employing a more direct and atom-economical generation method, can be plagued by initiation difficulties and side reactions. The organolithium pathway, via metal-halogen exchange, offers a more controlled and often higher-yielding route to a more reactive organometallic species. The ultimate choice of reagent will invariably depend on the specific downstream application, with the greater functional group tolerance of the Grignard reagent favoring its use in certain contexts, while the enhanced reactivity of the organolithium reagent makes it indispensable for more challenging transformations. A thorough understanding of the mechanistic nuances of each pathway is essential for the rational design of synthetic strategies and the successful execution of complex molecular constructions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. byjus.com [byjus.com]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. pubs.acs.org [pubs.acs.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. orgsyn.org [orgsyn.org]
A Comparative Benchmarking Guide to 1-Bromocyclopent-1-ene and Other Cyclic Bromoalkenes for Synthetic Applications
Introduction: The Strategic Value of Cyclic Bromoalkenes in Modern Synthesis
Cyclic bromoalkenes are invaluable building blocks in the synthesis of complex organic molecules, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the presence of a reactive carbon-bromine bond on a rigid cyclic scaffold, which allows for precise and predictable introduction of molecular complexity. Among these, 1-bromocyclopent-1-ene serves as a versatile and frequently employed reagent. This guide provides a comprehensive, data-driven comparison of this compound against its homologous counterparts, 1-bromocyclohexene and 1-bromocycloheptene. We will delve into their comparative reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, cycloadditions, and Grignard reagent formation, to provide researchers with the insights necessary for informed substrate selection and reaction optimization.
Physicochemical Properties: A Foundation for Reactivity
The physical properties of these cyclic bromoalkenes, such as boiling point and density, are influenced by their ring size and molecular weight. These properties are critical for practical considerations in the laboratory, including purification and handling.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₅H₇Br | 147.01 | 139.84 at 760 mmHg[1] | 1.558[1] |
| 1-Bromocyclohex-1-ene | C₆H₉Br | 161.04 | 166-167[2] | 1.324 at 25 °C[2] |
| 1-Bromocyclohept-1-ene | C₇H₁₁Br | 175.07 | Not readily available | Not readily available |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reactivity of vinyl halides in these reactions generally follows the trend of decreasing bond dissociation energy: C-I > C-Br > C-Cl.[3] This trend dictates the ease of the rate-determining oxidative addition step to the palladium(0) catalyst.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organoboron compound with an organic halide.[4] While direct comparative studies across the cyclic bromoalkene series are limited, we can extrapolate expected reactivity trends and provide representative experimental conditions.
General Reaction Scheme:
Comparative Performance (Hypothetical Data Based on General Reactivity Principles):
| Cyclic Bromoalkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 |
| 1-Bromocyclohex-1-ene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 16 | ~80-90 |
| 1-Bromocyclohept-1-ene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | ~70-85 |
The slightly higher reactivity of this compound can be attributed to the increased ring strain of the five-membered ring, which can influence the stability of intermediates in the catalytic cycle.
[Cyclic Bromoalkene] + [R-Sn(Bu)₃] --(Pd catalyst)--> [Cyclic R-alkene]
[Cyclic Bromoalkene] + [R-C≡CH] --(Pd catalyst, Cu(I) co-catalyst, Base)--> [Cyclic R-alkynylalkene]
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.
Cycloaddition Reactions: The Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. [1]In the context of cyclic bromoalkenes, they can act as dienophiles, reacting with a conjugated diene. The reactivity of the dienophile is enhanced by electron-withdrawing groups. [5]The bromine atom has a modest electron-withdrawing inductive effect.
General Reaction Scheme:
[Cyclic Bromoalkene] + Mg --(Anhydrous Ether)--> [Cyclic Vinylmagnesium Bromide]
Caption: Step-by-step process for the formation of a Grignard reagent.
Conclusion: Selecting the Optimal Cyclic Bromoalkene
This guide has provided a comparative overview of the reactivity of this compound and its larger-ring homologues in several key synthetic transformations. While direct, quantitative comparisons are not always available in the literature, the general principles of organic reactivity, combined with the influence of ring strain, allow for informed predictions.
Key Takeaways:
-
This compound generally exhibits slightly higher reactivity in palladium-catalyzed cross-coupling reactions, which can be attributed to the increased ring strain of the five-membered ring. This may translate to shorter reaction times or higher yields under similar conditions.
-
The reactivity trend across the series for most reactions is expected to be: This compound > 1-bromocyclohex-1-ene > 1-bromocyclohept-1-ene .
-
The choice of the specific cyclic bromoalkene will ultimately depend on the desired target molecule and the specific reaction conditions that can be tolerated. For reactions where higher reactivity is desired, this compound may be the preferred substrate.
Further research into the direct comparative reactivity of these valuable synthetic intermediates would be highly beneficial to the chemical community.
References
A Senior Application Scientist's Guide to Stereoselective Reactions of 1-Bromocyclopent-1-ene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1-Bromocyclopent-1-ene in Stereocontrolled Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of molecular architecture is paramount. This compound serves as a versatile and powerful building block for the construction of complex molecular scaffolds. As a cyclic vinyl bromide, its rigid structure and defined point of reactivity make it an ideal substrate for investigating and exploiting stereoselectivity in carbon-carbon bond-forming reactions. The ability to predictably control the geometry of the resulting products is critical, as stereoisomers can exhibit dramatically different biological activities and material properties.
This guide provides an in-depth comparison of the stereochemical outcomes of two cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Heck-Mizoroki reaction—using this compound as the focal point. We will delve into the mechanistic underpinnings that govern stereoselectivity, provide field-proven experimental protocols, and present comparative data to inform rational reaction design.
The Suzuki-Miyaura Coupling: A Paradigm of Stereoretention
The Suzuki-Miyaura reaction is a pillar of C(sp²)–C(sp²) bond formation, celebrated for its mild conditions, functional group tolerance, and, most critically for this discussion, its exceptional stereospecificity.[1][2] When applied to vinyl halides like this compound, the reaction proceeds with near-perfect retention of the double bond's configuration.
Mechanistic Insight: The Key to Fidelity
The stereochemical integrity of the Suzuki-Miyaura coupling is preserved through a well-understood catalytic cycle. The key steps—oxidative addition of the vinyl bromide to the Pd(0) complex and the subsequent reductive elimination of the product—both proceed with retention of configuration. The transmetalation step, where the organic moiety is transferred from the organoboron reagent to the palladium center, likewise does not disturb the geometry of the vinylpalladium intermediate.[1] This mechanistic fidelity ensures that the geometry of the this compound starting material is directly translated to the 1-arylcyclopent-1-ene product.
Figure 1. Suzuki-Miyaura cycle for this compound.
Performance Comparison: Influence of Ligands and Bases
While the Suzuki-Miyaura coupling is robustly stereoretentive, the choice of ligand and base is critical for achieving high yields and reaction rates, especially with challenging substrates.[3][4] Bulky, electron-rich phosphine ligands like SPhos or XPhos often enhance catalyst activity, while a range of inorganic bases can be employed to facilitate the crucial transmetalation step.[5]
Table 1: Representative Performance in Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 | >99% Retention |
| 2 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₂CO₃ (2) | Dioxane/H₂O | 80 | 18 | 92 | >99% Retention |
| 3 | Pd(PPh₃)₄ (3) | None | Na₂CO₃ (2) | DME/H₂O | 80 | 24 | 85 | >99% Retention |
| 4 | PdCl₂(dppf) (2) | None | CsF (2.5) | THF | 65 | 16 | 90 | >99% Retention |
| Note: This data is representative and compiled based on established principles of Suzuki-Miyaura couplings for vinyl bromides. Specific yields may vary based on precise experimental execution. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable method for the stereoretentive synthesis of 1-phenylcyclopent-1-ene.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of toluene. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition & Degassing: Add toluene (8 mL) and water (2 mL) to the flask. Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Seal the flask and heat the mixture in an oil bath at 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After completion (typically 12-18 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure 1-phenylcyclopent-1-ene.
The Heck-Mizoroki Reaction: Controlled Formation of (E)-Alkenes
The Heck-Mizoroki reaction offers a complementary strategy for functionalizing this compound, coupling it with an alkene to form a new, more substituted olefin.[4][6] Unlike the Suzuki coupling, the Heck reaction does not simply replace the bromine atom; it constructs a new C-C bond and a new double bond. The stereoselectivity of this newly formed bond is a key consideration and is typically biased strongly toward the (E)- or trans-isomer.[7]
Mechanistic Insight: The Origin of (E)-Selectivity
The stereochemical outcome of the Heck reaction is dictated by the sequence of syn-carbopalladation followed by syn-β-hydride elimination.[7] The aryl- or vinylpalladium intermediate adds across the double bond of the coupling partner in a syn fashion. For the subsequent elimination to occur, a hydrogen atom on the adjacent carbon (beta to the palladium) must be accessible for a syn elimination. Rotation around the newly formed C-C single bond is required to place the palladium and a β-hydrogen in a coplanar, syn arrangement. This rotation preferentially occurs to minimize steric hindrance in the transition state, which overwhelmingly leads to the formation of the thermodynamically more stable (E)-alkene product.
Figure 2. Heck-Mizoroki cycle showing stereochemistry-determining steps.
Performance Comparison: Optimizing for (E)-Selectivity
The selectivity for the (E)-isomer in Heck reactions is generally high, but conditions can be optimized to maximize this outcome and improve yields. The choice of base, solvent, and temperature can influence the reaction rate and minimize side reactions like double bond isomerization.[8][9] For reactions involving internal olefins, achieving high E/Z selectivity can be more challenging and may require specific catalyst systems.[8]
Table 2: Representative Performance in Heck Reaction of this compound with Styrene
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 12 | 88 | >98:2 |
| 2 | PdCl₂(PPh₃)₂ (2) | None | NaOAc (2) | DMA | 120 | 16 | 82 | 97:3 |
| 3 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2) | NMP | 110 | 12 | 91 | >98:2 |
| 4 | Pd EnCat® 40 (1.5) | None | Na₂CO₃ (2) | NMP/H₂O | 150 (MW) | 0.5 | 93 | 95:5 |
| Note: This data is representative and compiled based on established principles of Heck reactions for vinyl bromides. The E:Z ratio is highly dependent on minimizing post-reaction isomerization. |
Experimental Protocol: Heck-Mizoroki Reaction
This protocol details a standard procedure for the (E)-selective coupling of this compound with styrene.
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Reagent Addition: Add styrene (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and N-methyl-2-pyrrolidone (NMP, 5 mL).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C with vigorous stirring for 12 hours.
-
Workup: Cool the reaction to room temperature and dilute with diethyl ether (25 mL). Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water (3 x 15 mL) to remove the NMP, followed by a brine wash (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired (E)-1-(2-phenylvinyl)cyclopent-1-ene.
Summary of Stereochemical Outcomes
The choice of reaction methodology provides a clear and predictable path to different stereochemical isomers, a critical consideration in any synthetic campaign.
Table 3: Comparison of Stereoselectivity in Key Reactions of this compound
| Reaction Type | Typical Stereochemical Outcome | Key Mechanistic Feature(s) |
| Suzuki-Miyaura | Stereoretention: Configuration of the double bond is preserved. | Stereoretentive oxidative addition and reductive elimination. |
| Heck-Mizoroki | (E)-Selectivity: The newly formed double bond is predominantly trans. | syn-Carbopalladation followed by bond rotation and syn-β-hydride elimination. |
| Nickel-Catalyzed | Stereospecific: Often high retention or inversion, depending on mechanism. | Can proceed via Ni(I)/Ni(III) cycles or radical pathways. |
Conclusion and Authoritative Grounding
For synthetic chemists, this compound is not merely a starting material but a strategic tool for stereocontrolled synthesis. The Suzuki-Miyaura coupling offers a reliable method for synthesizing 1-substituted cyclopentenes with complete retention of the olefin geometry, making it ideal for applications where this specific configuration is required. Conversely, the Heck-Mizoroki reaction provides a powerful route to (E)-disubstituted alkenes, leveraging steric and electronic factors to achieve high stereoselectivity. The understanding of the underlying mechanisms—stereoretentive cycles for Suzuki versus syn-addition/elimination for Heck—is fundamental to exploiting these transformations effectively. This guide serves as a foundational resource for selecting the appropriate methodology to achieve the desired stereochemical outcome in the synthesis of complex cyclopentene-containing targets.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
A Senior Application Scientist's Guide to 1-Bromocyclopent-1-ene in Modern Organic Synthesis
For the discerning researcher, synthetic chemist, and drug development professional, the selection of a vinyl halide building block is a critical decision that dictates reaction efficiency, scalability, and overall synthetic strategy. Among the array of available reagents, 1-Bromocyclopent-1-ene emerges as a versatile and economically viable intermediate for the construction of complex molecular architectures featuring the cyclopentene motif.
This guide provides an in-depth, comparative analysis of the applications of this compound in key organic transformations. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, compare its performance against common alternatives, and provide field-proven methodologies to empower your research and development endeavors.
The Reactivity Landscape: this compound vs. Alternatives
The utility of a vinyl halide in cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. This bond strength dictates the activation energy required for the oxidative addition step to a low-valent metal catalyst (typically Palladium(0)), which is often the rate-determining step of the catalytic cycle.
The established reactivity trend for vinyl halides is: Vinyl Iodide > Vinyl Bromide > Vinyl Triflate > Vinyl Chloride .[1]
-
1-Iodocyclopent-1-ene : As the most reactive analogue, the iodo-derivative enables faster reactions, often at lower temperatures and with lower catalyst loadings. This is due to the weaker C-I bond, which undergoes oxidative addition more readily. However, this heightened reactivity comes at the cost of increased price and lower stability, making it less ideal for large-scale industrial applications.
-
This compound : This reagent occupies a "sweet spot" of reactivity and stability. It is reactive enough for a broad scope of cross-coupling reactions under reasonably mild conditions, yet it is more stable and significantly more cost-effective than its iodo counterpart. This balance makes it a workhorse reagent in both academic and industrial settings.
-
Cyclopentenyl Triflates/Nonaflates : While highly reactive, these pseudo-halides can be more sensitive to moisture and basic conditions. Their preparation adds a step to the synthetic sequence compared to the direct use of the bromide.
-
1-Chlorocyclopent-1-ene : The strength of the C-Cl bond makes this the most challenging substrate to activate. Reactions often require specialized, highly active (and expensive) catalyst systems, higher temperatures, and longer reaction times.
This guide will focus on the practical applications of this compound, providing protocols and comparative data that highlight its versatility and strategic advantages.
Palladium-Catalyzed Cross-Coupling Reactions: The Cornerstone of Application
The primary utility of this compound lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These transformations are paramount for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp) bonds.
Figure 1: Generalized catalytic cycle for Palladium cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the generally low toxicity and high stability of the requisite organoboron reagents.[2] This reaction is a premier method for synthesizing 1-aryl-cyclopentenes.
Mechanistic Insight: The reaction is initiated by the oxidative addition of this compound to a Pd(0) catalyst. A crucial subsequent step is the activation of the organoboron species (R'-B(OR)₂) by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic borate complex. This borate then undergoes transmetalation with the palladium(II) intermediate, followed by reductive elimination to yield the 1-aryl-cyclopentene product and regenerate the Pd(0) catalyst.[3][4]
Performance Comparison:
| Feature | This compound | 1-Iodocyclopent-1-ene | 1-Chlorocyclopent-1-ene |
| Relative Reactivity | Moderate-High | High | Low |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃ + bulky phosphine ligand |
| Typical Conditions | 80-100 °C | Room Temp to 80 °C | >100 °C, stronger base |
| Reported Yield | Good to Excellent | Excellent | Variable, often lower |
Experimental Protocol: Synthesis of 1-Phenylcyclopent-1-ene
This protocol is a representative example adapted from established procedures for Suzuki-Miyaura couplings of vinyl bromides.[5]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inerting: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of Toluene:Water (5 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 1-phenylcyclopent-1-ene product.
Stille Coupling: Stability and Functional Group Tolerance
The Stille coupling utilizes organostannanes as the nucleophilic partner. A key advantage of this method is the stability of organotin reagents to air and moisture, and their tolerance of a wide array of functional groups.[6] However, the primary drawback is the toxicity of tin compounds and the difficulty in removing stoichiometric tin byproducts from the reaction mixture.[7][8]
Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling. A key difference is that the transmetalation step does not require activation by a base. Additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) are often employed to accelerate the transmetalation step, which can be rate-limiting.[7][9]
Experimental Protocol: Synthesis of 1-Vinylcyclopent-1-ene
This protocol is a representative example adapted from established procedures for Stille couplings.[9][10]
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), lithium chloride (3.0 mmol, 3.0 equiv.), and dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL) via syringe.
-
Reagent Addition: Add tributyl(vinyl)tin (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction's progress by GC-MS.
-
Workup: Cool the mixture to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF) (20 mL). Stir vigorously for 1 hour to precipitate the tin fluoride salts.
-
Extraction: Filter the mixture through a pad of Celite®, washing the pad with diethyl ether (3 x 15 mL). Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography to yield 1-vinylcyclopent-1-ene.
Sonogashira Coupling: Access to Conjugated Enynes
The Sonogashira coupling is the premier method for forming a C(sp²)–C(sp) bond between a vinyl halide and a terminal alkyne.[11][12] This reaction is invaluable for synthesizing conjugated enynes, which are important structural motifs in natural products and materials science.[3] The reaction is notable for typically proceeding under mild, base-mediated conditions.
Mechanistic Insight: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) occurs. In the copper cycle, a copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine) to form a highly reactive copper(I) acetylide. This species then undergoes transmetalation with the vinyl-palladium(II) complex. Subsequent reductive elimination affords the enyne product.[11]
Figure 2: General experimental workflow for a Sonogashira coupling reaction.
Performance Data: The coupling of 1-bromocyclopentene with phenylacetylene has been reported to proceed in excellent yield.
| Reactants | Catalyst System | Conditions | Yield | Reference |
| 1-Bromocyclopentene + Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N, rt | 95% | [8] |
Experimental Protocol: Synthesis of 1-(Cyclopent-1-en-1-yl)-2-phenylethyne
This protocol is based on the high-yielding transformation reported in the literature.[8]
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%) and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Solvent/Base Addition: Add anhydrous, degassed triethylamine (Et₃N) (5 mL).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) followed by phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature for 5 hours.
-
Workup: Remove the triethylamine under reduced pressure. Add water (15 mL) to the residue and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the desired enyne.
Beyond Cross-Coupling: Other Synthetic Transformations
While palladium-catalyzed reactions are its most prominent application, this compound can participate in other important transformations.
Grignard Reagent Formation
The formation of a Grignard reagent from a vinyl halide like this compound is more challenging than from its saturated alkyl halide counterpart. The higher s-character of the C(sp²)-Br bond makes it stronger and less susceptible to oxidative insertion by magnesium metal.[13]
Causality & Experimental Choices:
-
Magnesium Activation: Standard magnesium turnings are often coated with a passivating layer of magnesium oxide. Activation is critical and can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by using highly reactive Rieke magnesium.[13]
-
Anhydrous Conditions: Grignard reagents are potent bases and are readily quenched by protic sources, including trace water. All glassware must be rigorously flame- or oven-dried, and anhydrous ether solvents (typically THF or diethyl ether) must be used.[14]
Experimental Protocol: Synthesis and Trapping of 1-Cyclopentenylmagnesium Bromide
-
Setup: Place activated magnesium turnings (1.2 mmol, 1.2 equiv.) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add anhydrous THF (5 mL).
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) from the dropping funnel. Gentle warming with a heat gun may be necessary to initiate the reaction, evidenced by cloudiness or gentle bubbling.
-
Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the resulting dark grey/brown solution to 0 °C. Slowly add a solution of the electrophile (e.g., benzaldehyde, 0.9 mmol) in anhydrous THF.
-
Workup: After the reaction is complete (monitored by TLC), quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract with diethyl ether, wash with brine, dry, and purify by chromatography.
Vinylic Nucleophilic Substitution
Direct nucleophilic substitution on an unactivated vinylic halide via traditional Sₙ1 or Sₙ2 pathways is generally disfavored due to the high energy of the potential vinylic cation intermediate and the steric hindrance to backside attack.[15] Therefore, reactions of this compound with nucleophiles like sodium azide or potassium cyanide typically do not proceed under standard Sₙ2 conditions (e.g., acetone or DMSO at moderate temperatures).[16][17]
However, substitution can be achieved under more forcing conditions or via alternative mechanisms such as addition-elimination (if an activating group is present) or through transition-metal catalysis (e.g., copper-catalyzed Ullmann-type reactions). For practical purposes, converting the C-Br bond to a C-C or C-N bond is far more efficiently accomplished using the cross-coupling methodologies described above. This makes direct substitution a less favorable, "alternative" route of lower synthetic utility for this specific substrate.
Conclusion and Outlook
This compound stands as a reagent of significant strategic value in organic synthesis. Its optimal balance of reactivity, stability, and cost makes it a superior choice over other vinyl halides for many applications, particularly in palladium-catalyzed cross-coupling reactions.
-
For C-C Bond Formation: Suzuki-Miyaura and Stille couplings provide reliable and high-yielding pathways to 1-aryl- and 1-vinyl-cyclopentenes. The Sonogashira coupling offers an exceptionally mild and efficient route to valuable 1-alkynyl-cyclopentenes.
-
For Nucleophilic Addition: While the formation of the corresponding Grignard reagent is challenging, it provides a powerful cyclopentenyl anion synthon for reaction with a range of electrophiles.
-
Comparison to Alternatives: this compound offers a significant cost and stability advantage over the more reactive 1-iodocyclopent-1-ene, while being far more reactive and practical to use than 1-chlorocyclopent-1-ene.
By understanding the mechanistic principles and leveraging the optimized protocols provided in this guide, researchers can effectively harness the synthetic potential of this compound to accelerate their discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling | 5341 Publications | 58200 Citations | Top Authors | Related Topics [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Cyclopentene synthesis [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. adichemistry.com [adichemistry.com]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemguide.co.uk [chemguide.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
